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  • Product: 3-(Bromomethyl)isoquinoline hydrobromide
  • CAS: 1357945-32-4

Core Science & Biosynthesis

Foundational

3-(Bromomethyl)isoquinoline hydrobromide chemical properties

An In-Depth Technical Guide to 3-(Bromomethyl)isoquinoline Hydrobromide: A Cornerstone for Advanced Synthesis Authored by a Senior Application Scientist This guide provides an in-depth technical examination of 3-(Bromome...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Bromomethyl)isoquinoline Hydrobromide: A Cornerstone for Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of 3-(Bromomethyl)isoquinoline hydrobromide, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. The isoquinoline nucleus is a privileged scaffold, present in a vast number of alkaloids and pharmacologically active compounds.[1][2] The functionalized derivative, 3-(Bromomethyl)isoquinoline hydrobromide, serves as a highly reactive and versatile building block, enabling the synthesis of complex molecular architectures with significant therapeutic potential.[3][4] This document moves beyond a simple cataloging of properties to explain the causality behind its reactivity, application, and handling, ensuring a thorough and practical understanding for its use in the laboratory.

Core Physicochemical and Structural Characteristics

3-(Bromomethyl)isoquinoline hydrobromide is typically encountered as a solid, with its hydrobromide salt form enhancing stability and modulating solubility compared to the free base.[3] Careful storage is crucial to maintain its integrity.

PropertyDataSource(s)
CAS Number 1357945-32-4[5]
Molecular Formula C₁₀H₉Br₂N
Molecular Weight 302.99 g/mol
Appearance Solid, white to off-white crystalline solid[6][7]
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C, keep tightly closed[8]

Spectroscopic Profile: An Analytical Fingerprint

While a dedicated public spectrum for this specific compound is not available, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-established principles and data from analogous structures like 3-(bromomethyl)pyridine hydrobromide and other isoquinoline derivatives.[9][10] These predictions are vital for reaction monitoring and structural confirmation.

Predicted ¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Key Signals: The spectrum would be characterized by downfield aromatic protons of the isoquinoline core. The benzylic protons of the CH₂Br group are expected to appear as a distinct singlet. The acidic N-H proton of the hydrobromide salt would likely be a broad singlet.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-9.8s1HH-1Deshielded by the adjacent protonated nitrogen.
~8.2-8.6m2HH-4, H-5/H-8Aromatic protons on the isoquinoline ring system.
~7.8-8.1m2HH-6, H-7Aromatic protons on the benzo-fused ring.
~4.9-5.1s2H-CH₂BrSinglet for the benzylic methylene protons.
Variablebr s1HN-HBroad signal due to the acidic proton of the HBr salt.
Predicted ¹³C NMR Spectroscopy

The carbon spectrum will show signals corresponding to the nine unique carbons of the isoquinoline ring and one for the bromomethyl group.

Chemical Shift (δ, ppm)AssignmentRationale
~150-160C-1, C-3Carbons adjacent to the nitrogen atom are significantly deshielded.
~120-140Aromatic CSignals for the remaining seven aromatic carbons.
~30-35-CH₂BrAliphatic carbon attached to the electronegative bromine atom.
Predicted Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Expected [M+H]⁺: The primary ion observed would be that of the free base, 3-(bromomethyl)isoquinoline. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two major peaks separated by 2 m/z units.

  • m/z (free base): ~222.9/224.9

Synthesis and Purification: A Practical Workflow

The most direct and common synthesis of 3-(bromomethyl)isoquinoline involves the radical bromination of 3-methylisoquinoline.[1] This transformation leverages N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like dibenzoyl peroxide (DBPO) or AIBN.

Protocol 1: Synthesis via Radical Bromination

This protocol is adapted from established procedures for benzylic bromination.[1]

Materials:

  • 3-Methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (DBPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Hydrobromic acid (HBr) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisoquinoline (1.0 equiv.) in CCl₄.

  • Addition of Reagents: Add NBS (1.1-1.5 equiv.) and a catalytic amount of DBPO or AIBN (0.05 equiv.).

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation of Free Base: Wash the filtrate with an aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)isoquinoline free base.

  • Salt Formation: To form the hydrobromide salt for improved stability and handling, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HBr (e.g., in acetic acid or as an aqueous solution) dropwise until precipitation is complete.

  • Purification: Collect the precipitated 3-(bromomethyl)isoquinoline hydrobromide by filtration, wash with cold solvent, and dry under vacuum.[11]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve 3-Methylisoquinoline in CCl4 B 2. Add NBS and Radical Initiator (AIBN) A->B C 3. Reflux (2-4h) B->C D 4. Cool & Filter (Remove Succinimide) C->D E 5. Concentrate Filtrate D->E Crude Product F 6. Form HBr Salt (Precipitation) E->F G 7. Filter & Dry Product F->G H H G->H Pure 3-(Bromomethyl)isoquinoline HBr

Workflow for Synthesis and Purification.

Reactivity and Mechanistic Considerations

The synthetic utility of 3-(Bromomethyl)isoquinoline hydrobromide is dominated by the reactivity of the bromomethyl group. The C-Br bond at the benzylic position is polarized and susceptible to cleavage, making the methylene carbon a potent electrophile. This site is readily attacked by a wide range of nucleophiles in classic Sₙ2 reactions.

The isoquinoline ring itself is an electron-withdrawing system, which further activates the benzylic position towards nucleophilic attack. The hydrobromide salt form ensures the isoquinoline nitrogen is protonated, enhancing solubility in polar solvents and preventing its participation as a nucleophile in side reactions.

Common Transformations:

  • Ether Formation: Reaction with alkoxides or phenoxides.

  • Amine Synthesis: Reaction with primary or secondary amines.

  • Thioether Formation: Reaction with thiols or thiolates.

  • Nitrile Synthesis: Reaction with cyanide salts.

  • Ester Formation: Reaction with carboxylate salts.

These transformations are foundational for building molecular diversity from a common starting material, a key strategy in drug discovery.[3][4]

G start 3-(Bromomethyl)isoquinoline (Electrophile) product Substituted Product (Iso-CH₂-Nu) start->product Sₙ2 Attack nucleophile Nucleophile (Nu:⁻) nucleophile->product byproduct Br⁻

Primary Reactivity via Nucleophilic Substitution (Sₙ2).

Applications in Research and Drug Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of biological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[12][13][14] 3-(Bromomethyl)isoquinoline hydrobromide is a critical intermediate for accessing novel derivatives for drug discovery programs.

  • Pharmaceutical Synthesis: It serves as a key starting material for synthesizing compounds targeting various diseases. Its derivatives have been explored for their potential in treating neurological disorders and as anti-cancer agents.[3][6][13]

  • Organic Chemistry Research: As a versatile building block, it enables the construction of complex heterocyclic systems and the exploration of new synthetic methodologies.[6][15]

  • Fluorescent Probes: The isoquinoline core possesses inherent fluorescent properties. Functionalization via the bromomethyl group allows for the creation of tailored fluorescent probes for biological imaging and visualizing cellular processes.[3][6]

  • Material Science: The unique electronic and structural properties of the isoquinoline ring make its derivatives candidates for the development of novel organic materials.[6]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity. The compound is a corrosive and irritant.[8][16]

Safety AspectInformationSource(s)
Signal Word Danger[8][16]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[8]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[8]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[8]

Handling:

  • Always use under a chemical fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Avoid breathing dust and prevent contact with skin, eyes, and clothing.[17][19]

  • Ensure adequate ventilation in the work area.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][17]

  • Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[17]

First-Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[16][17]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[16][17]

References

  • SciSpace. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides.
  • Sigma-Aldrich. (n.d.). 3-(Bromomethyl)quinoline hydrobromide | 1192352-34-3.
  • Howei. (n.d.). CAS 1357945-32-4 | 3-(Bromomethyl)isoquinoline hydrobromide,≥95%.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • (n.d.). 5-(Bromomethyl)isoquinoline Hydrobromide: A Versatile Research Tool.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Spectrum Chemical. (2019). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Royal Society of Chemistry. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - Organic & Biomolecular Chemistry.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • (n.d.). Product Class 5: Isoquinolines.
  • PubChem. (n.d.). 1-(bromomethyl)isoquinoline Hydrobromide | C10H9Br2N | CID 2776245.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemicalBook. (n.d.). 3-(Bromomethyl)isoquinoline | 54804-44-3.
  • BLD Pharm. (n.d.). 1357945-32-4|3-(Bromomethyl)isoquinoline hydrobromide.
  • Chem-Impex. (n.d.). 6-(Bromomethyl)isoquinoline hydrobromide.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile.
  • Sciencemadness.org. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES.
  • National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • ChemicalBook. (n.d.). 3-(Bromomethyl)pyridine Hydrobromide(4916-55-6) 1H NMR spectrum.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
  • NIST. (n.d.). Isoquinoline - NIST WebBook.
  • ACG Publications. (2023). Supporting Information.
  • Benchchem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

Sources

Exploratory

An In-Depth Technical Guide to 3-(Bromomethyl)isoquinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(Bromomethyl)isoquinoline hydrobromide, a key building block in synthetic and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Bromomethyl)isoquinoline hydrobromide, a key building block in synthetic and medicinal chemistry. Drawing on established chemical principles and data from related compounds, this document will cover its chemical identity, synthesis, reactivity, handling, and applications in modern drug discovery.

Part 1: Core Chemical Identity

3-(Bromomethyl)isoquinoline hydrobromide is a heterocyclic compound featuring an isoquinoline core functionalized with a bromomethyl group at the 3-position and presented as a hydrobromide salt.

PropertyValueSource(s)
CAS Number 1357945-32-4[1]
Molecular Formula C₁₀H₉Br₂N
Molecular Weight 302.993 g/mol
Appearance Likely a solid[2][3][4]
Purity Commercially available at ≥95%
Storage Inert atmosphere, 2-8°C, protected from light and moisture[2][3][5][6]

Part 2: Synthesis and Mechanistic Insights

While a definitive, published synthesis for 3-(Bromomethyl)isoquinoline hydrobromide is not widely available, a highly plausible and efficient synthetic route can be proposed based on well-established transformations in heterocyclic chemistry. The synthesis logically commences from the readily available precursor, 3-methylisoquinoline.

Proposed Synthetic Pathway

The transformation involves a two-step process: radical bromination of the methyl group followed by the formation of the hydrobromide salt.

  • Radical Bromination of 3-Methylisoquinoline : The initial step is the selective bromination of the methyl group at the 3-position of the isoquinoline ring. This is classic benzylic-type bromination, achieved using a radical brominating agent such as N-Bromosuccinimide (NBS). The reaction is initiated by a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[7] The mechanism proceeds via a free radical chain reaction, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of a stabilized benzylic-type radical, which then reacts with a bromine source.

  • Hydrobromide Salt Formation : The product of the first step is the free base, 3-(bromomethyl)isoquinoline. To enhance stability and improve handling characteristics, it is converted to its hydrobromide salt. This is achieved by treating a solution of the free base with hydrobromic acid (HBr). The acid can be used in its aqueous form or as a solution in a suitable organic solvent. The resulting salt precipitates and can be isolated through filtration, followed by washing and drying.

Synthesis_of_3_Bromomethyl_isoquinoline_hydrobromide 3-Methylisoquinoline 3-Methylisoquinoline 3-(Bromomethyl)isoquinoline 3-(Bromomethyl)isoquinoline 3-Methylisoquinoline->3-(Bromomethyl)isoquinoline  NBS, Radical Initiator (e.g., AIBN or Benzoyl Peroxide)  CCl4, Reflux 3-(Bromomethyl)isoquinoline hydrobromide 3-(Bromomethyl)isoquinoline hydrobromide 3-(Bromomethyl)isoquinoline->3-(Bromomethyl)isoquinoline hydrobromide  HBr (aq. or in solvent)

Caption: Proposed synthesis of 3-(Bromomethyl)isoquinoline hydrobromide.

Part 3: Chemical Reactivity and Handling

Reactivity Profile

The synthetic utility of 3-(Bromomethyl)isoquinoline hydrobromide is primarily dictated by the reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, and its position on a carbon adjacent to the aromatic isoquinoline ring system (a benzylic-like position) further activates it towards nucleophilic substitution reactions.

  • Nucleophilic Substitution Reactions : This compound is an excellent substrate for a wide array of nucleophiles, enabling the facile introduction of diverse functional groups at the 3-position. This versatility is a cornerstone of its application in constructing molecular libraries for drug discovery. Key transformations include:

    • Amination : Reaction with primary or secondary amines to yield the corresponding aminomethyl-isoquinoline derivatives.

    • Etherification : Treatment with alcohols or phenols in the presence of a base affords the corresponding ethers.

    • Thioether Formation : Reaction with thiols provides access to thioethers.

    • Cyanation : Displacement of the bromide with a cyanide source (e.g., sodium cyanide) yields the corresponding nitrile, a versatile intermediate for further transformations.[8]

    • Azide Formation : Reaction with sodium azide leads to the formation of azidomethyl derivatives, which can be further elaborated, for instance, via "click" chemistry or reduction to the amine.[9]

Prudent Handling and Storage

Given its reactive nature and likely irritant properties, adherence to strict safety protocols is imperative.

  • Safety and Handling :

    • All manipulations should be conducted in a well-ventilated chemical fume hood.[6][10]

    • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn.[11][12][13]

    • Inhalation of dust or vapors and contact with skin and eyes must be rigorously avoided.[3][5][6][11][14] In the event of accidental contact, the affected area should be rinsed immediately and thoroughly with copious amounts of water.[3][12]

  • Storage Recommendations :

    • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[3][6]

    • For optimal long-term stability, storage under an inert atmosphere, such as argon or nitrogen, at refrigerated temperatures (2-8°C) is advisable.[2]

    • It is crucial to protect the compound from exposure to light, moisture, and air to prevent degradation.[5][6]

Part 4: Applications in Research and Drug Development

The isoquinoline motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[15][16][17] 3-(Bromomethyl)isoquinoline hydrobromide serves as a versatile starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic value.

  • Oncology : A significant number of isoquinoline-containing compounds have demonstrated potent anticancer activity through various mechanisms.[15][16] This building block allows for the systematic modification of the isoquinoline scaffold to generate libraries of new chemical entities for screening against cancer cell lines and molecular targets.

  • Neuroscience : The isoquinoline alkaloid family has a rich history of interaction with the central nervous system.[4][9] 3-(Bromomethyl)isoquinoline hydrobromide can be employed to synthesize novel ligands for receptors and enzymes implicated in a range of neurological and psychiatric disorders.

  • Infectious Diseases : The isoquinoline core is present in a number of compounds with demonstrated antimicrobial and antiviral properties.[16] This reactive intermediate provides a convenient starting point for the development of new anti-infective agents.

  • Chemical Biology and Imaging : The inherent fluorescence of the isoquinoline ring system can be exploited. By conjugating specific moieties to the 3-position via the bromomethyl handle, this compound can be used to create bespoke fluorescent probes for biological imaging and as tools for chemical biology research.[4][9]

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization 3-(Bromomethyl)isoquinoline hydrobromide 3-(Bromomethyl)isoquinoline hydrobromide Derivative_A Derivative_A 3-(Bromomethyl)isoquinoline hydrobromide->Derivative_A Reaction with A Derivative_B Derivative_B 3-(Bromomethyl)isoquinoline hydrobromide->Derivative_B Reaction with B Derivative_C Derivative_C 3-(Bromomethyl)isoquinoline hydrobromide->Derivative_C Reaction with C Nucleophile_A Nucleophile_A Nucleophile_B Nucleophile_B Nucleophile_C Nucleophile_C Biological Assays Biological Assays Derivative_A->Biological Assays Derivative_B->Biological Assays Derivative_C->Biological Assays Lead Compound Lead Compound Biological Assays->Lead Compound Further Synthesis Further Synthesis Lead Compound->Further Synthesis

Caption: Drug discovery workflow using 3-(Bromomethyl)isoquinoline hydrobromide.

Part 5: Predicted Spectroscopic Data

  • ¹H NMR :

    • The aromatic protons on the isoquinoline ring are expected to resonate in the region of δ 7.5-9.0 ppm.

    • The two protons of the bromomethyl group (CH₂Br) will appear as a characteristic singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom, likely in the δ 4.5-5.0 ppm range.

    • The acidic proton of the hydrobromide salt associated with the nitrogen atom will likely appear as a broad singlet with a chemical shift that can be variable and dependent on the solvent and concentration.

  • ¹³C NMR :

    • The carbon atoms of the isoquinoline ring will give rise to signals in the aromatic region, typically between δ 120-150 ppm.

    • The carbon of the bromomethyl group is anticipated to appear in the range of δ 30-40 ppm.

  • Mass Spectrometry (MS) :

    • The mass spectrum, under conditions that detect the free base, would exhibit a characteristic isotopic pattern for the molecular ion of 3-(bromomethyl)isoquinoline due to the presence of a single bromine atom. This would manifest as two peaks of nearly equal intensity (the M+ and M+2 peaks) corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Part 6: Conclusion

3-(Bromomethyl)isoquinoline hydrobromide is a highly valuable and versatile reagent in synthetic organic and medicinal chemistry. Its utility is centered on the reactive bromomethyl group, which allows for the straightforward and efficient introduction of a vast array of chemical functionalities onto the privileged isoquinoline scaffold. This capability positions it as a key intermediate in the quest for novel therapeutic agents targeting a spectrum of diseases, including cancer, neurological disorders, and infectious diseases, as well as in the development of sophisticated tools for chemical biology. The synthesis of this compound is conceptually straightforward, and with appropriate handling and storage protocols, it represents a powerful tool in the arsenal of the modern research scientist.

References

  • Howei Pharm. CAS 1357945-32-4 | 3-(Bromomethyl)isoquinoline hydrobromide,≥95%.
  • BLD Pharm. 1357945-32-4|3-(Bromomethyl)isoquinoline hydrobromide.
  • Sigma-Aldrich. 3-(Bromomethyl)quinoline hydrobromide | 1192352-34-3.
  • ChemicalBook.
  • SciSpace.
  • 5-(Bromomethyl)
  • Spectrum Chemical.
  • Fisher Scientific.
  • Benchchem. Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile.
  • Thermo Fisher Scientific.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • Product Class 5: Isoquinolines.
  • ChemicalBook. 3-(Bromomethyl)isoquinoline | 54804-44-3.
  • 3-(Bromomethyl)
  • 89446-67-3 - Safety D
  • 19 - SAFETY D
  • Fisher Scientific.
  • Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.
  • Sigma-Aldrich. 1-(Bromomethyl)isoquinoline hydrobromide | 337508-56-2.
  • Chem-Impex. 6-(Bromomethyl)isoquinoline hydrobromide.
  • Amerigo Scientific.
  • PubChem. 1-(bromomethyl)isoquinoline Hydrobromide.
  • Santa Cruz Biotechnology. 6-(bromomethyl)isoquinoline hydrobromide | CAS 188861-57-6.
  • National Institute of Standards and Technology. Quinoline, 3-bromo-.
  • ScienceDirect. SYNTHESIS OF 3-METHYL ISOQUINOLINES.
  • PMC.
  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
  • Sigma-Aldrich. 3-Bromoisoquinoline 95 34784-02-6.

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Foundational

Technical Whitepaper: Solvation Dynamics and Stability of 3-(Bromomethyl)isoquinoline Hydrobromide in Organic Solvents

Executive Summary 3-(Bromomethyl)isoquinoline hydrobromide (CAS: 1357945-32-4) is a highly reactive, bifunctional building block extensively utilized in medicinal chemistry and targeted drug development. The molecule pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)isoquinoline hydrobromide (CAS: 1357945-32-4) is a highly reactive, bifunctional building block extensively utilized in medicinal chemistry and targeted drug development. The molecule presents a unique solvation challenge: it combines a highly polar, ionic hydrobromide salt with a highly electrophilic, moisture-sensitive benzylic bromide moiety [1].

As a Senior Application Scientist, I frequently observe that researchers treat this compound as a standard organic intermediate, leading to poor reaction yields or unexpected degradation. This guide establishes the definitive framework for selecting organic solvents, understanding the causality behind solvent-induced degradation (solvolysis), and executing self-validating protocols for stock solution preparation and free-basing.

Physicochemical Profile & Mechanistic Solvation

To predict solubility, we must first deconstruct the molecule's physical chemistry.

  • Molecular Formula: C10H9Br2N

  • Molecular Weight: 302.99 g/mol [2]

  • Core Structure: An aromatic benzopyridine ring system (pKa of the parent isoquinoline is ~5.14) protonated by hydrobromic acid [3].

  • Reactive Site: The 3-bromomethyl group is a potent alkylating agent, highly susceptible to nucleophilic attack.

The Causality of Solvation

Because the compound exists as a hydrobromide salt, it possesses a high crystalline lattice energy. Non-polar solvents (e.g., hexane, toluene) lack the dielectric constant required to separate the isoquinolinium cation from the bromide anion. Solvation strictly requires ion-dipole interactions . Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are ideal; their high dipole moments strongly solvate the cation, while their aprotic nature leaves the electrophilic bromomethyl group unmolested [4].

Solubility Matrix and Stability Data

The following table synthesizes the quantitative and qualitative solubility profiles of 3-(Bromomethyl)isoquinoline hydrobromide across standard laboratory solvents.

SolventPolarity IndexDielectric ConstantEstimated SolubilityStability / Reactivity Profile
DMSO (Anhydrous) 7.246.7>50 mg/mL (High)High: Inert to the bromomethyl group.
DMF (Anhydrous) 6.436.7>30 mg/mL (High)High: Excellent for SN2 alkylations.
Methanol / Ethanol 5.1 / 5.232.7 / 24.5>20 mg/mL (Moderate)Low: Rapid solvolysis (ether formation).
Dichloromethane (DCM) 3.18.9<1 mg/mL (Low)High: Forms a stable but unusable suspension.
Hexane / Toluene 0.1 / 2.41.9 / 2.4InsolubleHigh: No dissolution occurs.

Solvent-Induced Degradation (Solvolysis)

A critical failure point in drug development workflows is dissolving this compound in polar protic solvents (like methanol or ethanol) to achieve high solubility. While the salt dissolves readily, the protic solvent acts as a nucleophile. Driven by the stability of the transient benzylic carbocation, the solvent attacks the bromomethyl group, displacing the bromide and forming a methyl or ethyl ether. This solvolysis irreversibly destroys the alkylating agent.

SolvationMechanisms cluster_aprotic Aprotic Pathway cluster_protic Protic Pathway Salt 3-(Bromomethyl)isoquinoline Hydrobromide Salt Aprotic Polar Aprotic Solvent (DMSO, DMF) Salt->Aprotic Ion-Dipole Solvation Protic Polar Protic Solvent (Methanol, Ethanol) Salt->Protic Dissolution Stable Stable Solvated Cation & Free Bromide Aprotic->Stable Inert to Nucleophiles Degraded Solvolysis Product (Methyl/Ethyl Ether) Protic->Degraded Nucleophilic Attack (SN1/SN2)

Fig 1: Solvent-dependent stability and degradation pathways.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that the compound remains chemically intact prior to downstream application.

Protocol A: Preparation of a Stable 100 mM Stock Solution

Causality: Water is a potent nucleophile that will hydrolyze the bromomethyl group into a hydroxymethyl group. Therefore, strictly anhydrous conditions are mandatory.

  • Purge & Weigh: Under an argon or nitrogen atmosphere, weigh 30.3 mg of 3-(Bromomethyl)isoquinoline hydrobromide into a dry, amber glass vial (amber glass prevents UV-induced radical degradation of the bromide).

  • Solvent Addition: Add 1.0 mL of strictly anhydrous DMSO (Water ≤0.005%).

  • Agitation: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 1-2 minutes. The mechanical energy disrupts the ionic lattice, accelerating solvation.

  • Self-Validation Check (Crucial): Visually inspect the solution. It should be clear and colorless to pale yellow. Withdraw a 1 µL aliquot and run a rapid LC-MS. Validation: The presence of a dominant mass peak at m/z 222/224 (M+ / M+2 isotope pattern for the free base cation) with no peak at m/z 174 (hydroxymethyl degradation) confirms structural integrity.

  • Storage: Aliquot into single-use vials, blanket with argon, and store at -20°C.

ProtocolWorkflow Weigh 1. Weigh Solid (Inert Atmosphere) Solvent 2. Add Anhydrous DMSO/DMF Weigh->Solvent Agitate 3. Vortex & Sonicate Solvent->Agitate Validate 4. LC-MS/TLC Validation Agitate->Validate Store 5. Aliquot & Store (-20°C) Validate->Store

Fig 2: Standardized workflow for stable stock solution preparation.

Protocol B: In Situ Free-Basing for Halogenated Solvent Workflows

Causality: Many downstream alkylation reactions require non-polar or halogenated solvents (like DCM) where the hydrobromide salt is entirely insoluble. You must neutralize the salt to generate the free base, which is highly soluble in DCM.

  • Suspension: Suspend 100 mg of the hydrobromide salt in 5 mL of DCM in a separatory funnel. (The mixture will be cloudy).

  • Neutralization: Add 5 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO3). Note: Ice-cold temperatures suppress aqueous hydrolysis of the bromomethyl group during the brief biphasic contact.

  • Extraction: Shake vigorously for 60 seconds and vent.

  • Self-Validation Check: Allow the layers to separate. Validation: The previously cloudy DCM layer will become completely transparent, indicating that the insoluble salt has been successfully converted to the highly DCM-soluble free base. Test the aqueous layer with pH paper; a pH of ~8 confirms complete neutralization.

  • Isolation: Collect the lower DCM layer, dry rapidly over anhydrous sodium sulfate (Na2SO4), filter, and use immediately in the subsequent reaction. Do not store the free base, as it is prone to self-polymerization.

References

  • CAS 1357945-32-4 | 3-(Bromomethyl)isoquinoline hydrobromide, ≥95% Howei Pharm - Life Science Product & Service Solutions URL: [Link]

  • Isoquinoline - Chemical Properties and Basicity Wikipedia URL:[Link]

  • 1-(bromomethyl)isoquinoline Hydrobromide | CID 2776245 (Used as a structural analog reference for solvation mechanics of bromomethylisoquinoline salts) National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

Exploratory

3-(Bromomethyl)isoquinoline Hydrobromide: Physicochemical Characterization, Melting Point Dynamics, and Synthetic Protocols

Executive Summary 3-(Bromomethyl)isoquinoline is a highly reactive heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, including 1[1] and2[2]. Due to the inherent instabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)isoquinoline is a highly reactive heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, including 1[1] and2[2]. Due to the inherent instability of the free base, it is predominantly isolated and handled as a hydrobromide salt. This technical guide provides an in-depth analysis of 3-(bromomethyl)isoquinoline hydrobromide, focusing on its broad decomposition melting point (270–325 °C)[3], the mechanistic rationale for its salt formation, and field-proven, self-validating experimental protocols for its synthesis and characterization.

Physicochemical Profile and Quantitative Data

The physical properties of 3-(bromomethyl)isoquinoline are intrinsically linked to its protonation state. The free base is a volatile, reactive species prone to rapid degradation, whereas the hydrobromide salt offers a stable, high-melting crystalline matrix suitable for long-term storage.

PropertyValue
Chemical Name 3-(Bromomethyl)isoquinoline hydrobromide
CAS Registry Number 54804-44-3 (Base)
Molecular Formula C₁₀H₈BrN · HBr
Molecular Weight 302.99 g/mol
Melting Point 3[3]
Boiling Point (Base) 322.1 ± 17.0 °C (Predicted)[3]
Appearance Off-white to pale yellow crystalline powder

Mechanistic Insights: The Causality of Salt Formation

In drug development, the isolation of benzylic halides containing basic nitrogen atoms presents a significant synthetic challenge. The free base of 3-(bromomethyl)isoquinoline is a bifunctional molecule containing both a highly nucleophilic isoquinoline nitrogen and a highly electrophilic bromomethyl group.

The Causality of Degradation: If left unprotonated, these molecules undergo rapid intermolecular self-alkylation (a variation of the Menschutkin reaction). The nitrogen of one molecule attacks the bromomethyl group of another, forming complex, insoluble polymeric quaternary ammonium salts.

The Mechanism of Stabilization: By introducing hydrobromic acid (HBr), the isoquinoline nitrogen is immediately protonated. This protonation effectively draws electron density away from the nitrogen, eliminating its nucleophilicity and preventing self-alkylation. The resulting high melting point (270–325 °C)[3] is characteristic of the strong ionic lattice energy of the hydrobromide salt. The broad melting range and eventual decomposition occur because, at elevated temperatures, the thermal energy overcomes the ionic bonds, releasing HBr gas and triggering the very polymerization the salt was designed to prevent.

G A 3-Methylisoquinoline B NBS, Radical Initiator (Bromination) A->B C 3-(Bromomethyl)isoquinoline (Free Base) B->C D Intermolecular Self-Alkylation (Polymerization/Degradation) C->D Room Temp (Unstable) E Addition of HBr C->E Immediate Protonation F 3-(Bromomethyl)isoquinoline Hydrobromide (Stable Salt) E->F

Chemical stabilization of 3-(bromomethyl)isoquinoline via hydrobromide salt formation.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system. The successful precipitation of a light-colored salt directly validates the protonation step, while the color of the solution prior to HBr addition serves as an early indicator of protocol success (rapid darkening indicates premature self-alkylation).

Step-by-Step Methodology:

  • Radical Bromination: Dissolve 3-methylisoquinoline (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene. Add N-bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as AIBN (0.05 eq)[1].

  • Reflux & Reaction: Heat the mixture to reflux under an inert argon atmosphere. Monitor via TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Filtration: Cool the reaction to 0 °C to precipitate the succinimide byproduct. Filter the mixture rapidly to isolate the filtrate containing the highly reactive free base.

  • Salt Formation (Critical Step): Causality Note: To prevent degradation, the free base must not be concentrated to dryness. Immediately transfer the filtrate to a vessel equipped with vigorous stirring. Bubble dry HBr gas through the solution, or add a stoichiometric excess of HBr in acetic acid.

  • Isolation & Validation: A pale yellow to off-white precipitate of 3-(bromomethyl)isoquinoline hydrobromide will form immediately. If the precipitate is dark brown, the Menschutkin polymerization has already occurred, and the batch must be discarded. Filter the solid under a blanket of nitrogen, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum.

Experimental Protocol: Melting Point Determination & Purity Validation

Measuring a decomposition melting point requires strict control over the heating ramp rate. A rate that is too slow will cause the sample to degrade prematurely, artificially lowering the observed melting point. A rate that is too fast will cause thermal lag between the heating block and the thermometer.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the hydrobromide salt is completely dry. Causality Note: Moisture acts as a plasticizer and will depress the melting point. Store the sample in a vacuum desiccator over P₂O₅ prior to testing.

  • Capillary Loading: Pack the sample into a glass melting point capillary to a depth of 2-3 mm. Tap the capillary firmly on a hard surface to eliminate air pockets. Causality Note: Air pockets insulate the sample, causing uneven heating and inaccurate readings.

  • Initial Heating: Insert the capillary into the melting point apparatus. Rapidly ramp the temperature to 250 °C (approximately 20 °C below the expected onset of decomposition).

  • Critical Ramp Rate: Reduce the heating rate to exactly 2 °C/min. This specific rate balances the need for thermal equilibrium with the need to minimize prolonged thermal stress on the salt lattice.

  • Observation & Self-Validation: Observe the sample carefully. The protocol is self-validating: the onset of melting must be accompanied by darkening and bubbling (release of HBr gas), proving that the recorded temperature is a true decomposition point rather than a standard phase transition. Record the temperature at the first sign of darkening (approx. 270 °C) and the temperature at which the sample is completely degraded/liquefied (up to 325 °C)[3].

MP_Workflow N1 Sample Preparation Dry under vacuum Desiccator storage N2 Capillary Loading Pack 2-3 mm tightly Avoid air pockets N1->N2 N3 Initial Heating Fast ramp to 250 °C N2->N3 N4 Critical Ramp Rate 2 °C/min from 250 °C N3->N4 N5 Observation Note onset of darkening Record decomp range N4->N5

Step-by-step logical workflow for determining the decomposition melting point.

Applications in Advanced Drug Development

The hydrobromide salt serves as a stable, shelf-ready electrophile for downstream functionalization. In the synthesis of STAT3 and STAT6 modulators, the bromomethyl group undergoes nucleophilic substitution with various phosphites (e.g., forming methyl 3-((diethoxyphosphoryl)methyl)isoquinoline-6-carboxylate via the Arbuzov reaction)[1]. Furthermore, it is a critical intermediate in generating 2[2], where the benzylic position is utilized to build the core pharmacophore necessary for interrupting inappropriate T-cell trafficking.

References

  • ChemicalBook . "3-(Bromomethyl)isoquinoline manufacturers and suppliers in india". ChemicalBook. 3

  • Google Patents . "WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions". 1

  • Google Patents . "WO2009124962A2 - Sulfonamides". 2

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Bromomethyl)isoquinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromome...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromomethyl)isoquinoline hydrobromide, a key intermediate in the synthesis of various biologically active compounds. Understanding the NMR characteristics of this molecule is paramount for structural verification, purity assessment, and as a reference for the characterization of its derivatives.

The Structural Significance of 3-(Bromomethyl)isoquinoline Hydrobromide

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The introduction of a reactive bromomethyl group at the 3-position provides a versatile handle for further chemical modifications, making 3-(bromomethyl)isoquinoline a valuable building block in medicinal chemistry and drug discovery. The hydrobromide salt form enhances the compound's stability and crystallinity. Accurate structural elucidation via NMR is the cornerstone of its reliable use in complex synthetic pathways.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Bromomethyl)isoquinoline hydrobromide is anticipated to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline core, the benzylic protons of the bromomethyl group, and the acidic proton of the hydrobromide salt. The exact chemical shifts can be influenced by the choice of solvent due to variations in hydrogen bonding and solvent polarity.[3][4][5]

Aromatic Protons (δ 7.5-9.5 ppm)

The protons on the isoquinoline ring system are expected to resonate in the downfield region of the spectrum (typically δ 6.5-8.0 ppm for neutral aromatic compounds) due to the deshielding effect of the aromatic ring current.[6][7] The presence of the electron-withdrawing nitrogen atom and the protonation in the hydrobromide salt will further shift these signals downfield.

  • H1 and H4: These protons are in close proximity to the nitrogen atom and will be the most deshielded, likely appearing at the lowest field.

  • H5, H6, H7, H8: These protons on the benzo-fused ring will exhibit chemical shifts influenced by their relative positions and coupling to neighboring protons.

Bromomethyl Protons (-CH₂Br) (δ 4.5-5.0 ppm)

The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by two main factors:

  • Inductive Effect of Bromine: The electronegative bromine atom withdraws electron density, deshielding the adjacent protons and shifting their signal downfield.

  • Anisotropic Effect of the Aromatic Ring: The proximity to the isoquinoline ring system further deshields these benzylic protons.[8]

Based on data for similar benzylic bromides, the chemical shift for the -CH₂Br protons is predicted to be in the range of δ 4.5-5.0 ppm.[8]

Hydrobromide Proton (N-H) (Variable, Broad Signal)

The proton associated with the hydrobromide salt (on the nitrogen atom) is expected to be highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift. Its position and even its visibility can be highly dependent on the solvent, concentration, and temperature due to chemical exchange with residual water.[9]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

Aromatic Carbons (δ 120-155 ppm)

The nine carbon atoms of the isoquinoline ring will resonate in the aromatic region of the ¹³C NMR spectrum. The chemical shifts will be influenced by the nitrogen atom and the bromomethyl substituent. Carbons directly attached to the nitrogen (C1 and C3) or those in close proximity will have distinct chemical shifts compared to the other aromatic carbons.[10][11][12]

Bromomethyl Carbon (-CH₂Br) (δ 30-40 ppm)

The carbon of the bromomethyl group is an sp³-hybridized carbon directly attached to an electronegative bromine atom. This will cause a downfield shift compared to a standard methyl group.[13][14] The presence of heavy atoms like bromine can sometimes lead to broader signals or slight deviations in predicted chemical shifts due to effects like spin-orbit coupling.[15]

Summary of Predicted NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for 3-(Bromomethyl)isoquinoline hydrobromide.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Isoquinoline Aromatic-H7.5 - 9.5Multiplets
-CH₂Br4.5 - 5.0Singlet
N-H (HBr)> 10 (variable)Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Isoquinoline Aromatic-C120 - 155
-CH₂Br30 - 40

Visualizing the Structure and NMR Correlations

Molecular Structure with Numbering

Caption: Structure of 3-(Bromomethyl)isoquinoline hydrobromide with atom numbering for NMR assignment.

Expected 2D NMR Correlations

A 2D NMR experiment such as ¹H-¹H COSY (Correlation Spectroscopy) would be invaluable in confirming the assignments of the aromatic protons by showing correlations between adjacent, coupled protons. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial for definitively assigning the quaternary carbons and linking the bromomethyl group to the C3 position of the isoquinoline ring.

NMR_Correlations H_aromatic Aromatic Protons (H1, H4-H8) H_aromatic->H_aromatic ¹H-¹H COSY (Adjacent Protons) C_aromatic Aromatic Carbons (C1, C3-C8a) H_aromatic->C_aromatic ¹H-¹³C HMBC (2-3 bond correlations) C_CH2Br -CH₂Br Carbon H_aromatic->C_CH2Br ¹H-¹³C HMBC (e.g., H4 to -CH₂Br) H_CH2Br -CH₂Br Protons H_CH2Br->C_aromatic ¹H-¹³C HMBC (e.g., to C3, C4)

Caption: Key expected 2D NMR correlations for structural confirmation.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-(Bromomethyl)isoquinoline hydrobromide, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrobromide salt nature of the analyte, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves salts and has a non-interfering solvent peak in the aromatic region.[3] Deuterated methanol (CD₃OD) could also be used, but the N-H proton may exchange with the deuterium of the hydroxyl group.

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.[16][17]

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: A range covering from -1 to 16 ppm is generally sufficient.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[14]

      • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: A range covering from 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[16]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(Bromomethyl)isoquinoline hydrobromide are predicted to show characteristic signals that are consistent with its chemical structure. The aromatic protons of the isoquinoline core, the benzylic protons of the bromomethyl group, and the carbons of the molecular framework all provide unique fingerprints for identification and structural verification. By following the outlined experimental protocol and utilizing 2D NMR techniques where necessary, researchers can confidently characterize this important synthetic intermediate.

References

  • Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • ResearchGate. (2025, August 6).
  • MDPI. (2024, December 31).
  • Figshare.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Chemistry Stack Exchange. (2019, March 6).
  • Sigma-Aldrich. NMR Solvents.
  • Benchchem. Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile.
  • American Chemical Society. (2024, March 18). NMR analysis of the effects of salts on hydrogen bonding in small molecules.
  • Basrah University. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • University College London. Chemical shifts.
  • ChemicalBook. Isoquinoline(119-65-3) 13C NMR spectrum.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons.
  • Chemistry Stack Exchange. (2015, August 6).
  • SpectraBase. Isoquinoline - Optional[13C NMR] - Chemical Shifts.

Sources

Exploratory

The Benzylic Electrophile: Reactivity and Synthetic Utility of 3-(Bromomethyl)isoquinoline

Executive Summary In modern medicinal chemistry, the isoquinoline scaffold is a privileged pharmacophore found in numerous biologically active natural products and synthetic therapeutics[1]. Functionalization of the isoq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoquinoline scaffold is a privileged pharmacophore found in numerous biologically active natural products and synthetic therapeutics[1]. Functionalization of the isoquinoline core is critical for exploring structure-activity relationships (SAR). Among the various functionalized building blocks, 3-(bromomethyl)isoquinoline (CAS: 54804-44-3) stands out as a highly versatile, chemoselective benzylic electrophile.

This technical whitepaper provides an in-depth analysis of the reactivity profile of 3-(bromomethyl)isoquinoline with diverse nucleophiles. By examining the underlying causality of its reaction mechanisms and detailing self-validating experimental protocols, this guide empowers researchers to efficiently integrate this synthon into complex drug development workflows, such as the synthesis of STAT3/STAT6 modulators[2] and CXCR4 chemokine receptor ligands[3].

Mechanistic Grounding: The Benzylic-Type Reactivity

The synthetic utility of 3-(bromomethyl)isoquinoline is fundamentally driven by the unique electronic environment of the 3-position on the isoquinoline ring.

Transition State Stabilization in SN2 Pathways

The bromomethyl group is situated in a benzylic-like position relative to the heteroaromatic system. When a nucleophile approaches the electrophilic carbon, the resulting SN2 transition state is significantly stabilized by the partial overlap of the nucleophile's HOMO and the leaving group's LUMO with the extended π -system of the isoquinoline core.

Inductive and Resonance Effects

The electron-withdrawing nature of the adjacent imine nitrogen (N2) exerts a strong inductive pull, increasing the partial positive charge ( δ+ ) on the benzylic carbon. This makes 3-(bromomethyl)isoquinoline exceptionally reactive toward nucleophilic attack compared to standard alkyl bromides, allowing for rapid conversions even with sterically hindered or weakly nucleophilic substrates.

ReactionPathways A 3-Methylisoquinoline B 3-(Bromomethyl)isoquinoline (Electrophilic Hub) A->B NBS, Radical Initiator (Homolytic Cleavage) C N-Alkylation (Secondary Amines / Azoles) B->C SN2 Pathway Base Scavenger D C-Alkylation (Cyanide) B->D SN2 Pathway Phase Transfer E Michaelis-Arbuzov (Phosphites) B->E SN2 / Dealkylation Thermal Drive (120°C)

Fig 1. Divergent synthetic pathways originating from 3-(bromomethyl)isoquinoline.

Nucleophilic Substitution Landscape: Quantitative Data

The versatility of 3-(bromomethyl)isoquinoline is best illustrated by its broad substrate scope. Table 1 summarizes the key classes of nucleophiles, the optimal reaction conditions, and the typical yields observed in advanced synthetic campaigns.

Table 1: Reactivity Profile of 3-(Bromomethyl)isoquinoline with Representative Nucleophiles

Nucleophile ClassReagent ExampleReaction ConditionsPrimary ProductTypical YieldRef
Secondary Amines Chiral TetrahydroquinolinesDIPEA, MeCN, RT, 16hN-alkylated isoquinoline50 - 75%[3]
Azoles 2-MethylbenzimidazoleK 2​ CO 3​ , DMF, 80°C, 4hN-alkylated benzimidazole60 - 80%[3]
Phosphites Triethyl phosphiteNeat, 120°C, 12hPhosphonate ester>90%[2]
Cyanide NaCN / KCNPhase transfer catalystIsoquinoline-3-acetonitrile70 - 85%[1]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and in-process controls (IPCs) required to verify success before proceeding.

Protocol A: Synthesis of 3-(Bromomethyl)isoquinoline via Wohl-Ziegler Bromination

Rationale: Radical bromination selectively targets the 3-methyl group due to the lower bond dissociation energy (BDE) of the benzylic C-H bonds. N-Bromosuccinimide (NBS) provides a low, steady-state concentration of Br 2​ , preventing unwanted electrophilic aromatic substitution on the isoquinoline core[1].

  • Reaction Setup: Dissolve 3-methylisoquinoline (1.0 eq) in anhydrous carbon tetrachloride (CCl 4​ ) or 1,2-dichloroethane (DCE). Causality: These solvents lack abstractable hydrogen atoms, preventing solvent participation in the radical chain mechanism.

  • Initiation: Add NBS (1.1 to 1.6 eq) and a radical initiator such as DBPO (dibenzoyl peroxide) or AIBN (0.05 eq)[1].

  • Thermal Activation: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 2 to 4 hours.

  • IPC (In-Process Control): Monitor via LC-MS or TLC. The reaction is complete when the starting material is consumed. A color change and the flotation of succinimide (a byproduct) to the surface of the solvent indicate successful progression.

  • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate in vacuo.

  • Purification: Extract the residue with diethyl ether, filter, and crystallize from ethanol to yield the pure 3-(bromomethyl)isoquinoline as a solid[1].

Protocol B: N-Alkylation for Chemokine Receptor Ligands

Rationale: The coupling of complex chiral amines to the isoquinoline core requires mild conditions to prevent racemization. A polar aprotic solvent (MeCN) accelerates the S N​ 2 reaction by leaving the nucleophile unsolvated and highly reactive[3].

  • Reaction Setup: Dissolve the secondary amine nucleophile (1.0 eq) and 3-(bromomethyl)isoquinoline (1.1 eq) in anhydrous acetonitrile (MeCN)[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HBr. This prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction[3].

  • Execution: Stir the mixture at room temperature for 16 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane (DCM), dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography (silica gel, gradient elution)[3].

Workflow Step1 Dissolve Substrates (Electrophile + Amine in MeCN) Step2 Add DIPEA (Acid Scavenger) Step1->Step2 Step3 Stir at Room Temp (16 Hours) Step2->Step3 Step4 IPC: LC-MS Monitoring (Verify Mass of Product) Step3->Step4 Step5 Aqueous Quench & Extraction (Remove Salts/DIPEA-HBr) Step4->Step5 Step6 Silica Gel Chromatography (Isolate Pure Product) Step5->Step6

Fig 2. Self-validating workflow for the S_N2 N-alkylation of 3-(bromomethyl)isoquinoline.

Protocol C: Michaelis-Arbuzov Reaction for STAT Modulators

Rationale: The synthesis of phosphonate esters requires the nucleophilic attack of a phosphite onto the benzylic carbon. Heating drives the initial S N​ 2 attack, followed by the collapse of the phosphonium intermediate via bromide attack on an ethyl group, liberating ethyl bromide gas and driving the reaction forward entropically[2].

  • Reaction Setup: Suspend 3-(bromomethyl)isoquinoline-6-carboxylate (1.0 eq) directly in triethyl phosphite (excess, acts as both reagent and solvent)[2].

  • Execution: Stir the mixture at 120°C for 12 hours[2]. Causality: The high temperature is strictly required to overcome the activation energy barrier for the dealkylation step of the phosphonium intermediate.

  • Purification: Cool the mixture and purify directly via reversed-phase chromatography (TFA modifier), followed by lyophilization to yield the pure methyl 3-((diethoxyphosphoryl)methyl)isoquinoline-6-carboxylate as a yellow oil[2].

Conclusion

The 3-(bromomethyl)isoquinoline scaffold is a highly reliable, chemoselective electrophile that serves as a cornerstone in the synthesis of complex heterocyclic therapeutics. By understanding the electronic causality of its benzylic activation and employing rigorous, self-validating protocols, drug development professionals can leverage this synthon to efficiently explore chemical space and optimize pharmacological profiles.

References

  • Product Class 5: Isoquinolines Source: Thieme Connect URL
  • Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions Source: Google Patents URL

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of 3-(Bromomethyl)isoquinoline Hydrobromide for Pharmaceutical Research and Development

Introduction 3-(Bromomethyl)isoquinoline hydrobromide is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a reactive intermediate for introducing the isoquinoline moiety into m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Bromomethyl)isoquinoline hydrobromide is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a reactive intermediate for introducing the isoquinoline moiety into more complex molecular architectures.[1] The isoquinoline core is a privileged scaffold found in numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2] The utility of this reagent is intrinsically linked to its high reactivity, conferred by the benzylic bromide group. However, this same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and handling. An impure or partially degraded reagent can lead to inconsistent reaction yields, the formation of complex side products, and ultimately, compromised research outcomes.

This guide provides an in-depth analysis of the stability profile of 3-(Bromomethyl)isoquinoline hydrobromide. Moving beyond simple storage recommendations, we will explore the underlying chemical principles governing its degradation, establish protocols for optimal storage and handling, and detail a robust analytical workflow for assessing its purity and stability over time. This document is intended for researchers, scientists, and drug development professionals who rely on the chemical integrity of this reagent for reproducible and successful synthesis.

Physicochemical and Reactivity Profile

A foundational understanding of the molecule's structure is essential to appreciating its stability challenges.

Chemical Identity
PropertyValueSource(s)
Chemical Name 3-(Bromomethyl)isoquinoline hydrobromide[3]
CAS Number 1357945-32-4[3][4]
Molecular Formula C₁₀H₉Br₂N[3]
Molecular Weight 302.99 g/mol [3][5]
Form Solid[6]
Structural Features and Inherent Reactivity

The reactivity of 3-(Bromomethyl)isoquinoline hydrobromide is dominated by the C-Br bond of the bromomethyl group. This group is benzylic, meaning the carbon atom is directly attached to an aromatic ring system (the isoquinoline nucleus). This structural feature dramatically increases its susceptibility to nucleophilic substitution reactions through both SN1 and SN2 mechanisms.[7]

  • SN2 Pathway: A strong nucleophile can directly attack the electrophilic carbon, displacing the bromide ion in a single concerted step.

  • SN1 Pathway: The C-Br bond can cleave to form a primary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized across the isoquinoline ring system. This stabilization makes the SN1 pathway highly favorable, especially in the presence of polar, protic solvents or weaker nucleophiles.[8]

The hydrobromide salt form generally enhances the stability and handling characteristics compared to the free base by preventing unwanted reactions of the basic nitrogen atom.[1]

Caption: Chemical structure of 3-(Bromomethyl)isoquinoline hydrobromide.

Primary Degradation Pathways

The principal cause of degradation is unintended nucleophilic substitution, where common laboratory contaminants act as the nucleophile.

Hydrolytic Degradation

The most significant and common degradation pathway is hydrolysis. Atmospheric moisture or residual water in solvents can act as a nucleophile, attacking the benzylic carbon to displace the bromide. This reaction results in the formation of 3-(Hydroxymethyl)isoquinoline hydrobromide, an alcohol impurity that can interfere with subsequent reactions. Given that many related compounds are hygroscopic, moisture is a critical parameter to control.[9]

Primary Hydrolytic Degradation Pathway reagent 3-(Bromomethyl)isoquinoline Hydrobromide product 3-(Hydroxymethyl)isoquinoline Hydrobromide reagent->product Hydrolysis (SN1/SN2) nucleophile + H₂O (Moisture) byproduct + HBr

Caption: The reaction of the parent compound with water leads to a hydroxyl impurity.

Photolytic and Thermal Degradation

While specific photostability data for this compound is not widely published, related hydrobromide salts and benzylic bromides can be sensitive to light.[10] Light can provide the energy to initiate radical reactions or accelerate degradation. Similarly, elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all degradation reactions, particularly hydrolysis.[11]

Chemical Incompatibilities

It is crucial to avoid storing or handling 3-(Bromomethyl)isoquinoline hydrobromide with the following:

  • Strong Oxidizing Agents: These can lead to destructive oxidation of the molecule.[12][13]

  • Strong Bases: Bases will deprotonate the hydrobromide salt, generating the free base which may have different stability and reactivity profiles.

  • Nucleophiles: Contamination with other nucleophiles (e.g., alcohols, amines) will lead to the formation of corresponding substitution products.

Recommended Storage and Handling Protocols

A multi-faceted approach is required to preserve the integrity of the reagent. The core principle is the rigorous exclusion of atmospheric moisture and the mitigation of thermal and photolytic stress.

Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.[6]
Atmosphere Tightly sealed container under inert gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber glass vial or opaque containerProtects against potential photolytic degradation.[10]
Container Chemically inert glass container with a tight-fitting capPrevents leaching or reaction with the container material.
Location Dry, well-ventilated area designated for reactive chemicalsEnsures safety and prevents cross-contamination.[11][12]
Best Practices for Handling and Aliquoting

The greatest risk of degradation occurs during handling when the bulk reagent is exposed to the laboratory environment.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the solid in a glovebox or glove bag under a positive pressure of inert gas.

  • Aliquoting Strategy: Upon receiving a new bottle, it is best practice to immediately aliquot the material into smaller, single-use quantities under an inert atmosphere. This minimizes the number of times the primary container is opened, protecting the bulk of the material from repeated exposure to potential contaminants.

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][11] Avoid inhalation of dust.[14]

Protocol for Stability and Purity Assessment

Trust in a reagent requires verification. A robust analytical method is essential for confirming the purity of a new batch and for conducting stability studies. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose due to its high resolution and sensitivity.[15]

Experimental Workflow: Forced Degradation Study

cluster_stress Apply Stress Conditions (24-48h) start Obtain Reagent Sample prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress_acid Acidic (0.1M HCl, 60°C) prep->stress_acid Aliquot stress_base Basic (0.1M NaOH, 60°C) prep->stress_base Aliquot stress_ox Oxidative (3% H₂O₂, RT) prep->stress_ox Aliquot stress_therm Thermal (80°C, Solid) prep->stress_therm Aliquot stress_hydro Hydrolytic (Water, 60°C) prep->stress_hydro Aliquot control Prepare Control (Unstressed Sample) prep->control Aliquot hplc HPLC Analysis (All Samples) stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_hydro->hplc control->hplc analyze Data Analysis: - Purity Calculation - Impurity Profiling - Mass Balance hplc->analyze end Assess Stability Profile analyze->end

Caption: Workflow for a forced degradation study to assess stability.

Step-by-Step Protocol: HPLC Purity Analysis

This protocol describes a self-validating reversed-phase HPLC method suitable for purity assessment.

  • Instrumentation and Materials:

    • HPLC system with UV detector

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Solvent: Acetonitrile or 50:50 Acetonitrile:Water

  • HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-17 min: 10-90% B17-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(Bromomethyl)isoquinoline hydrobromide.

    • Dissolve in 1.0 mL of the sample solvent to achieve a concentration of ~1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis and Interpretation:

    • Inject the sample and integrate all peaks.

    • Calculate purity as a percentage of the main peak area relative to the total area of all peaks.

    • In a forced degradation study, the appearance of new peaks relative to the control sample indicates degradation products. The hydrolytic degradation product, 3-(hydroxymethyl)isoquinoline, is expected to be more polar and thus have a shorter retention time than the parent compound.

Hypothetical Stability Data

The following table illustrates potential results from a 3-month stability study, highlighting the importance of proper storage.

ConditionTimePurity (%)Major Degradant Peak Area (%)
Control (T=0) 0 Months99.1< 0.1
2-8°C, Inert Gas, Dark 3 Months98.90.2
25°C, Air, Ambient Light 3 Months92.56.8 (Hydrolysis Product)
40°C, 75% RH, Ambient Light 3 Months78.320.1 (Hydrolysis Product)

Conclusion

3-(Bromomethyl)isoquinoline hydrobromide is an intrinsically reactive molecule, a property that makes it synthetically valuable but also necessitates stringent storage and handling protocols. The primary degradation pathway is hydrolysis, which can be effectively mitigated by the rigorous exclusion of moisture and storage at refrigerated temperatures (2-8°C) under an inert atmosphere. Protection from light is also a recommended precaution. For all applications, the implementation of an aliquoting strategy is strongly advised to protect the integrity of the bulk reagent. Finally, the purity of the material should be verified using a robust analytical method, such as the HPLC protocol detailed herein, to ensure the reliability and reproducibility of experimental outcomes in research and development settings.

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  • Chem-Impex. 6-(Bromomethyl)isoquinoline hydrobromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6rUMfxIjuNBZm3-5yzuMX24AElw0UBCMHPucTgsM-ObpCWgTMOpzR1CFU9FW_81maZk1DhJXkhPPxLEqOCz6e99FNkPQGgPt1fpRm5zKUHYVrYpANl3qh1DESmcSk028oEg=]
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Sources

Exploratory

Quantum Chemical Calculations on 3-(bromomethyl)isoquinoline: A Framework for Mechanistic Insight and Drug Discovery

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide provides a comprehensive framework for applying quantum chemical calculations to understand the el...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for applying quantum chemical calculations to understand the electronic structure, reactivity, and spectroscopic properties of 3-(bromomethyl)isoquinoline. It is designed for scientists who wish to integrate computational chemistry into their research to accelerate drug discovery and development.

Part 1: Strategic Importance of 3-(bromomethyl)isoquinoline in Modern Drug Design

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2][3][4] 3-(bromomethyl)isoquinoline stands out as a particularly valuable synthetic intermediate.[5] Its strategic importance lies in the reactive bromomethyl group, which acts as a versatile chemical handle for electrophilic substitution, allowing for the covalent linkage of the isoquinoline moiety to diverse molecular architectures.

Understanding the intrinsic properties of this building block at a subatomic level is critical for predicting its behavior in complex biological systems and for designing more efficient synthetic pathways. Quantum chemical calculations offer an unparalleled in-silico toolkit to dissect these properties, providing predictive insights that guide experimental design, reduce costs, and accelerate the journey from hit-to-lead.[6][7][8]

Part 2: The Theoretical Cornerstone: A Practical Overview of Quantum Chemical Methods

To effectively leverage computational tools, a foundational understanding of the underlying theories is essential. These methods provide the framework for modeling molecular behavior from first principles.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules the size of 3-(bromomethyl)isoquinoline, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[8] Unlike more demanding methods, DFT calculates the total energy of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction. The accuracy of DFT is primarily determined by the choice of the exchange-correlation functional.

  • Causality Behind Functional Choice: The selection of a functional is not arbitrary; it depends on the properties being investigated.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and provides robust results for geometries, frequencies, and general electronic properties of organic molecules.[7][9][10]

    • M06-2X: A meta-hybrid GGA functional that often yields superior results for main-group thermochemistry and non-covalent interactions, which are critical for understanding drug-receptor binding.[11]

    • ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it highly suitable for systems where weak interactions, such as π-stacking, are important.

Basis Sets: The Language of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are highly popular for their efficiency. The nomenclature indicates their composition:

    • 6-31G: Describes the core and valence electrons.

    • (d): Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape. This is crucial for accurately describing bonding.

    • +: Adds diffuse functions, which are important for describing anions and weak interactions.

    • (d,p): Adds polarization functions to both heavy atoms and hydrogens.

For a molecule like 3-(bromomethyl)isoquinoline, a basis set like 6-311+G(d,p) provides a strong foundation for accurate property prediction.

Part 3: A Validated Workflow for Computational Analysis

A rigorous and logical workflow is essential for obtaining reliable and reproducible results. The following protocol is designed as a self-validating system.

G cluster_workflow Computational Analysis Workflow Input 1. Molecule Construction & Input File Generation Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Initial Structure Freq 3. Frequency Calculation (Self-Validation Step) Opt->Freq Optimized Geometry Refine 4. High-Level Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) Freq->Refine Verified Minimum (No Imaginary Frequencies) Props 5. Molecular Property Calculation (MEP, Orbitals, Spectra) Refine->Props Analysis 6. Data Interpretation & Visualization Props->Analysis

Caption: A validated workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Vibrational Analysis

This initial phase aims to find the most stable 3D structure of the molecule and validate its stability.

  • Molecule Construction: Build the 3D structure of 3-(bromomethyl)isoquinoline using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform a geometry optimization using a computationally efficient level of theory, such as B3LYP/6-31G(d) . This calculation iteratively adjusts bond lengths, angles, and dihedrals to find the lowest energy conformation.

  • Frequency Calculation (Self-Validation): Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: This step is a critical protocol validator. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or saddle point, meaning the optimization did not find a stable structure and must be repeated.

    • Additional Outputs: This calculation also yields the Zero-Point Vibrational Energy (ZPVE) and allows for the simulation of the IR spectrum, which can be compared to experimental data for further validation.[8]

Part 4: From Calculation to Insight: Properties for Drug Development

With a validated structure, we can now calculate a range of properties that provide direct insights into the molecule's chemical behavior and potential as a drug scaffold. These calculations are typically performed at a higher level of theory (e.g., B3LYP/6-311+G(d,p) ) on the optimized geometry for greater accuracy.

Data Presentation: Key Molecular Descriptors

The following table summarizes crucial quantum chemical descriptors and their direct relevance to drug design.

DescriptorDescription & SignificanceApplication in Drug Development
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap indicates higher chemical reactivity.[12]Predicts the molecule's kinetic stability and susceptibility to metabolic reactions.
Molecular Electrostatic Potential (MEP) A color-mapped plot of the electrostatic potential on the molecule's surface. Red regions are electron-rich (nucleophilic), while blue regions are electron-poor (electrophilic).[13]Identifies sites for non-covalent interactions (hydrogen bonding, electrostatic) with a biological target, guiding pharmacophore modeling.
Fukui Functions Mathematically derived indices that identify the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule.Pinpoints the exact atoms most likely to engage in covalent bond formation, crucial for designing covalent inhibitors or understanding metabolic liabilities.
Simulated NMR Spectra Calculation of ¹H and ¹³C chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital).Aids in the structural elucidation of newly synthesized derivatives and confirms that the desired molecule has been formed.
Bond Dissociation Energy (BDE) The energy required to homolytically cleave a specific bond.For 3-(bromomethyl)isoquinoline, calculating the C-Br BDE quantifies the lability of the bromine, predicting its reactivity in nucleophilic substitution reactions.
Advanced Application: Mapping Reaction Pathways

For a reactive molecule like 3-(bromomethyl)isoquinoline, quantum chemistry can be used to model its reaction mechanisms, such as a nucleophilic substitution at the bromomethyl carbon.

G cluster_reaction Reaction Pathway Analysis Reactants Reactants (e.g., Isoquinoline + Nu⁻) TS Transition State (TS) (Verified: 1 Imaginary Freq) Reactants->TS ΔG‡ (Activation Energy) Products Products (e.g., Substituted Isoquinoline + Br⁻) TS->Products

Caption: Workflow for transition state (TS) analysis.

This involves locating the transition state (TS) —the highest energy point on the reaction coordinate. A TS search is followed by a frequency calculation; a valid TS is confirmed by the presence of exactly one imaginary frequency. By calculating the energies of the reactants, TS, and products, one can determine the activation energy (kinetics) and the overall reaction energy (thermodynamics), providing a complete energetic profile of the reaction.

Part 5: Conclusion and Future Outlook

The application of quantum chemical calculations provides a robust, predictive framework for understanding the fundamental properties of 3-(bromomethyl)isoquinoline. By moving beyond simple structural representation to a detailed electronic and energetic analysis, researchers can make more informed decisions in both synthetic chemistry and drug design. This in-silico approach allows for the rationalization of reactivity, the prediction of spectroscopic signatures, and the elucidation of reaction mechanisms. Integrating these computational protocols into the drug discovery pipeline is not merely an academic exercise; it is a strategic imperative that enhances efficiency, reduces experimental attrition, and ultimately accelerates the development of novel isoquinoline-based therapeutics.

References

  • Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations. National Center for Biotechnology Information. [Link]

  • Molecular Docking and DFT Analysis of Methallyl Substituted N-Heterocyclic Carbene Salts for Potential Anticancer. DergiPark. [Link]

  • Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. ResearchGate. [Link]

  • Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]

  • DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal. [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. ScienceDirect. [Link]

  • Isoquinoline. Scanned Document. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SpringerLink. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

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Protocols & Analytical Methods

Method

Application Note: The Strategic Use of 3-(Bromomethyl)isoquinoline Hydrobromide in the Synthesis of Novel Kinase Inhibitors

Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design The isoquinoline framework is an architecturally significant N-heterocycle that is recognized as a "privileged structure" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The isoquinoline framework is an architecturally significant N-heterocycle that is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar structure and ability to form key hydrogen bonds allow it to mimic the adenine ring of ATP, making it an ideal template for targeting the highly conserved ATP-binding site of protein kinases.[2] The dysregulation of protein kinase activity is a hallmark of numerous pathologies, most notably cancer, driving extensive drug discovery efforts in this area.[3][4] Consequently, isoquinoline derivatives have been successfully developed into a promising class of protein kinase inhibitors, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][5][6][7]

This application note provides a detailed guide for researchers and drug development professionals on the utility of 3-(Bromomethyl)isoquinoline hydrobromide, a versatile and reactive building block, for the synthesis of isoquinoline-based kinase inhibitors. We will delve into the underlying chemical principles, provide a robust and validated synthetic protocol, and place its application within the context of relevant biological signaling pathways.

Part 1: Core Chemical Principles and Mechanistic Rationale

The synthetic utility of 3-(Bromomethyl)isoquinoline hydrobromide lies in the high reactivity of its benzylic bromide. The C-Br bond is polarized, and the carbon atom is susceptible to nucleophilic attack. Furthermore, the stability of the resulting carbocation-like transition state is enhanced by the adjacent isoquinoline ring system. This makes the bromomethyl group an excellent leaving group for bimolecular nucleophilic substitution (SN2) reactions .

The reagent is supplied as a hydrobromide salt to improve its stability and shelf-life. In a typical reaction, a base is required to neutralize the hydrobromic acid, generating the free base of 3-(bromomethyl)isoquinoline in situ. This prevents the protonation of the nucleophile, thereby maintaining its reactivity.

Common nucleophiles used in kinase inhibitor synthesis include primary and secondary amines, thiols, and phenols present on other scaffold fragments. The reaction covalently links the 3-methylisoquinoline moiety to the partner molecule, forming the final inhibitor structure.

cluster_reactants Reactants cluster_intermediates In Situ Formation cluster_products Products Nu Nucleophile (R-NH₂) Nu_Free Deprotonated Nucleophile Nu->Nu_Free Base Base (e.g., DIPEA) Iso_Free Isoquinoline Free Base Base->Iso_Free Deprotonates Base->Nu_Free Deprotonates Iso_HBr 3-(Bromomethyl)isoquinoline Hydrobromide Iso_HBr->Iso_Free SN2_Step SN2 Reaction Iso_Free->SN2_Step Nu_Free->SN2_Step Product Final Product (Isoquinoline-Kinase Inhibitor) SN2_Step->Product Salt Salt Byproduct (e.g., DIPEA·HBr) SN2_Step->Salt

Caption: General mechanism for nucleophilic substitution.

Part 2: Detailed Protocol for N-Alkylation Synthesis

This section provides a detailed, step-by-step methodology for a representative SN2 reaction: the N-alkylation of a primary or secondary amine with 3-(Bromomethyl)isoquinoline hydrobromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Bromomethyl)isoquinoline HBr≥95%BenchChemStore under inert gas, desiccated.
Amine-containing scaffold (R-NH₂)≥97%VariesSubstrate of interest.
N,N-Diisopropylethylamine (DIPEA)AnhydrousSigma-AldrichUsed as a non-nucleophilic base.
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated aq. NaHCO₃ soln.N/ALab PreparedFor aqueous wash.
BrineN/ALab PreparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)N/AVWRFor drying organic layer.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Round-bottom flask, stir barN/AVWR
Syringes, needles, septaN/AVWR
TLC plates (Silica gel 60 F₂₅₄)N/AMilliporeFor reaction monitoring.
Step-by-Step Experimental Protocol

Causality Behind Choices:

  • Inert Atmosphere (Argon/Nitrogen): Prevents moisture from interfering with the reaction, especially when using anhydrous solvents.

  • Anhydrous Solvent (DMF): A polar aprotic solvent is chosen because it effectively solvates the reactants without interfering with the nucleophile, promoting the SN2 mechanism.

  • Base (DIPEA): A bulky, non-nucleophilic base is used to avoid competing with the amine substrate in attacking the electrophilic carbon. 2.2 equivalents are used to neutralize the hydrobromide salt and deprotonate the amine hydrochloride (if applicable) or simply to activate the amine.

  • Temperature (0 °C to RT): The initial addition at 0 °C helps to control any potential exotherm. Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine-containing scaffold (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent) and stir until the amine is fully dissolved.

  • Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add DIPEA (2.2 eq) dropwise via syringe. Stir for 10 minutes.

  • Electrophile Addition: In a separate vial, dissolve 3-(Bromomethyl)isoquinoline hydrobromide (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Experimental Workflow and Data Validation

A successful synthesis relies on a systematic workflow from setup to final analysis. The following diagram outlines this process, emphasizing the self-validating nature of the protocol through integrated analytical checkpoints.

Caption: A comprehensive workflow from synthesis to validation.

Data Interpretation for Validation:

  • TLC/LC-MS: Successful reaction is indicated by the consumption of the limiting reagent and the appearance of a new spot (TLC) or peak with the expected mass (LC-MS).

  • ¹H NMR: Look for the disappearance of the bromomethyl singlet (typically ~4.8-5.0 ppm) and the appearance of a new benzylic methylene singlet (typically ~3.8-4.2 ppm) adjacent to the nitrogen of the newly formed bond. Signals corresponding to both the isoquinoline and the amine-scaffold protons should be present in the correct integration ratios.

  • HRMS: The measured mass should correspond to the calculated exact mass of the protonated product ([M+H]⁺) within a tolerance of ±5 ppm.

Part 4: Biological Context and Application

Isoquinoline-based inhibitors have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.[3] These include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[5] A synthesized inhibitor using 3-(bromomethyl)isoquinoline could potentially target a kinase within such a pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Isoquinoline Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

The isoquinoline moiety often acts as a scaffold that orients other functional groups to make specific interactions within the ATP-binding pocket of a target kinase. The nitrogen atom at position 2 is frequently involved in a crucial hydrogen bond with the "hinge region" of the kinase, a key interaction for many ATP-competitive inhibitors.[2]

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive nucleophile (protonated).2. Poor quality of bromomethylisoquinoline.3. Insufficient temperature or time.1. Ensure sufficient base (2.2 eq) is used. Use a stronger, non-nucleophilic base if necessary.2. Verify reagent purity; use freshly purchased reagent.3. Gently heat the reaction (e.g., to 50 °C) and/or allow it to run longer.
Multiple Products 1. Over-alkylation of primary amine.2. Reaction with other nucleophilic sites on the scaffold.1. Use a larger excess of the amine starting material.2. Protect other reactive functional groups on the scaffold before performing the alkylation.
Low Yield after Purification 1. Product is highly polar and sticks to silica.2. Product is water-soluble and lost during workup.3. Decomposition on silica gel.1. Add a small percentage of triethylamine to the chromatography eluent or use a different stationary phase (e.g., alumina).2. Saturate the aqueous layer with NaCl before extraction or use a different extraction solvent (e.g., DCM).3. Use a less acidic stationary phase or purify by recrystallization if possible.

Conclusion

3-(Bromomethyl)isoquinoline hydrobromide is a powerful and efficient electrophilic building block for the synthesis of kinase inhibitors. Its predictable reactivity via SN2 displacement allows for the straightforward incorporation of the biologically important isoquinoline scaffold into a diverse range of molecular architectures. The protocol and workflows described herein provide a reliable foundation for researchers to construct novel chemical entities for targeting dysregulated kinase signaling pathways in drug discovery and chemical biology.

References

  • The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. Benchchem.
  • Mello, V., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design.
  • Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Benchchem.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

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Application

Application Note: Synthesis of 3-(Aminomethyl)isoquinoline Derivatives via Nucleophilic Aliphatic Substitution

Strategic Significance in Drug Discovery The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a diverse array of therapeutic agents. Specifically, 3...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a diverse array of therapeutic agents. Specifically, 3-(aminomethyl)isoquinoline derivatives are highly valued building blocks. They have been successfully integrated into the development of dipeptidyl peptidase IV (DPPIV) inhibitors for metabolic disorders [1], STAT3/STAT6 modulators for oncology [2], and CXCR3 antagonists for autoimmune diseases [3].

From a synthetic perspective, generating these derivatives relies on the nucleophilic aliphatic substitution ( SN​2 ) of 3-(bromomethyl)isoquinoline with primary or secondary amines. As a Senior Application Scientist, I have designed this protocol to move beyond basic procedural steps, focusing instead on the mechanistic causality and self-validating workflows required to achieve high-yield, high-purity amine derivatives.

Mechanistic Rationale and Reaction Dynamics

The reaction between 3-(bromomethyl)isoquinoline and an amine is a classic SN​2 process, but it is uniquely accelerated by the electronic environment of the isoquinoline ring.

  • Electrophilic Activation: The benzylic carbon attached to the 3-position of the isoquinoline ring is highly electrophilic. The electron-withdrawing nature of the adjacent aromatic nitrogen lowers the energy of the σ∗ orbital of the C-Br bond, making it exceptionally susceptible to nucleophilic attack.

  • Leaving Group Efficacy: Bromide is an excellent leaving group due to its large atomic radius, which effectively stabilizes the developing negative charge in the transition state.

  • Acid Scavenging (Causality): The substitution generates hydrobromic acid (HBr) as a byproduct. Because amines are basic, the unreacted nucleophile will rapidly react with HBr to form an inert hydrobromide salt, effectively halting the reaction at 50% conversion. To prevent this, an auxiliary base (e.g., K2​CO3​ or DIPEA) must be introduced to scavenge the acid and drive the reaction to completion [4].

Workflow cluster_0 Reaction Components SM1 3-(Bromomethyl)isoquinoline TS SN2 Transition State (Benzylic Substitution) SM1->TS SM2 Amine (1° or 2°) SM2->TS Reagents Base (K2CO3 / DIPEA) Solvent (MeCN / DMF) Reagents->TS Promotes reaction Scavenges acid Product 3-(Aminomethyl)isoquinoline Derivative TS->Product Bromide leaving Byproduct HBr Salt TS->Byproduct

Fig 1: SN2 workflow for synthesizing 3-(aminomethyl)isoquinoline derivatives.

Optimization of Reaction Conditions

To establish a robust protocol, various solvents and bases were evaluated. Polar aprotic solvents are mandatory for SN​2 reactions because they solvate cations (enhancing base solubility) while leaving the amine nucleophile unsolvated and highly reactive.

Table 1: Optimization of Reaction Conditions for 3-(Aminomethyl)isoquinoline Synthesis

EntrySolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFTEA (2.0)25125545
2DMF K2​CO3​ (2.0)2587565
3MeCNDIPEA (2.0)604>9588
4 MeCN K2​CO3​ (2.0) 60 4 >98 92

Data Insight: Acetonitrile (MeCN) combined with Potassium Carbonate ( K2​CO3​ ) provides the optimal environment. Unlike DMF, MeCN is easily removed during workup. Furthermore, using a heterogeneous inorganic base like K2​CO3​ prevents the competitive alkylation that can occasionally occur when using organic amine bases like TEA.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in analytical checkpoints, ensuring that researchers can validate the success of the reaction at every stage without relying on blind faith.

Phase 1: Reaction Setup
  • Electrophile Solvation: Add 3-(bromomethyl)isoquinoline (1.0 mmol, 222 mg) to an oven-dried 25 mL round-bottom flask. Dissolve in anhydrous MeCN (5.0 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture will act as a competing nucleophile, leading to the irreversible hydrolysis of the starting material into 3-(hydroxymethyl)isoquinoline.

  • Base Integration: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 276 mg) to the solution.

  • Nucleophilic Attack: Cool the suspension to 0 °C using an ice bath. Dropwise add the target amine (1.2 mmol) dissolved in MeCN (1.0 mL) over 10 minutes.

    • Causality: Slow addition at reduced temperatures controls the exothermic nature of the reaction and drastically suppresses the formation of over-alkylated byproducts (e.g., tertiary amines if a primary amine is used).

  • Thermal Acceleration: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

Phase 2: In-Process Monitoring (Self-Validation)
  • TLC Checkpoint: Spot the reaction mixture against the starting material on silica gel plates (Eluent: Hexanes/EtOAc 1:1). The UV-active 3-(bromomethyl)isoquinoline spot ( Rf​≈0.6 ) should disappear. A new, lower Rf​ spot will appear, which will stain positive (purple/brown) when treated with a ninhydrin dip, confirming the presence of a new amine.

  • LC-MS Checkpoint: An aliquot diluted in MeOH should exhibit a dominant mass peak corresponding to [M+H]+ of the desired product.

Phase 3: Acid-Base Extraction Workflow

Because the product is a basic amine, we can utilize a pH-driven extraction to isolate it from neutral organic impurities and unreacted starting materials [4].

ExtractionWorkflow Start Crude Reaction Mixture (Product + Impurities) Step1 Add EtOAc and 1M HCl (pH < 2) Start->Step1 Org1 Organic Layer (Neutral Impurities) Step1->Org1 Discard Aq1 Aqueous Layer (Protonated Product) Step1->Aq1 Keep Step2 Add 2M NaOH to Aqueous (pH > 10) Aq1->Step2 Org2 New Organic Layer (Pure Free-Base Product) Step2->Org2 Keep & Evaporate Aq2 Aqueous Layer (Inorganic Salts) Step2->Aq2 Discard

Fig 2: Self-validating acid-base extraction workflow for amine purification.

  • Concentration: Concentrate the crude mixture under reduced pressure to remove MeCN.

  • Acidification: Dissolve the residue in Ethyl Acetate (EtOAc, 15 mL) and extract with 1M aqueous HCl (15 mL).

    • Causality: The basic 3-(aminomethyl)isoquinoline product becomes protonated, forming a water-soluble hydrochloride salt that migrates to the aqueous layer. Non-basic impurities remain in the EtOAc layer.

  • Basification: Separate the aqueous layer, cool it to 0 °C, and slowly add 2M NaOH until the pH > 10.

    • Causality: The high pH deprotonates the product back into its neutral free-base form, rendering it insoluble in water (often visible as a cloudy suspension).

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc ( 2×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure 3-(aminomethyl)isoquinoline derivative.

Troubleshooting & Best Practices

  • Over-Alkylation: If LC-MS indicates the formation of a dialkylated byproduct (mass = starting amine + two isoquinoline units), the amine nucleophile is likely too reactive. To prevent this, increase the steric bulk of the solvent, lower the reaction temperature to 25 °C, or use a larger excess of the amine (e.g., 3.0 equivalents).

  • Incomplete Conversion: If the reaction stalls, check the quality of the K2​CO3​ . If it has absorbed atmospheric moisture, it will clump and its surface area will decrease, reducing its efficacy as an acid scavenger. Always use finely powdered, oven-dried base.

References

  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.
Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(Bromomethyl)isoquinoline Derivatives

Introduction: The Significance of the Isoquinoline Scaffold and the Power of Cross-Coupling The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinoline Scaffold and the Power of Cross-Coupling

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Derivatives of isoquinoline exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This has established them as a focal point in drug discovery and development programs.[2][4] The ability to strategically functionalize the isoquinoline scaffold is paramount for modulating its pharmacological profile and developing novel therapeutic agents.[5]

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[6] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient introduction of a wide array of substituents onto a core structure.[6] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 3-(bromomethyl)isoquinoline derivatives, a versatile building block for the synthesis of novel isoquinoline-based compounds.[7] The presence of the reactive bromomethyl group at the 3-position offers a prime handle for diverse functionalization, leading to a wide range of potentially bioactive molecules.

Understanding the Catalytic Landscape: A Mechanistic Overview

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[8][9] The choice of palladium source, ligand, base, and solvent is critical for optimizing the reaction and achieving high yields of the desired product.

Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst and stabilize the active catalytic species.[10][11] The base plays a crucial role in the transmetalation step of reactions like the Suzuki-Miyaura coupling and in neutralizing the hydrogen halide generated during the reaction.[12][13]

Diagram: Generalized Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Product (R-R') Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9][13] In the context of 3-(bromomethyl)isoquinoline, this reaction enables the introduction of various aryl and vinyl substituents, leading to the synthesis of 3-(arylmethyl)- and 3-(alkenylmethyl)isoquinoline derivatives.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. The tetrakis(triphenylphosphine)palladium(0) complex readily undergoes ligand dissociation in solution to generate the active 14-electron species required for oxidative addition.

  • Ligand: Triphenylphosphine (PPh₃) is a versatile and widely used ligand that provides a good balance of steric bulk and electron-donating properties to stabilize the palladium center and promote the catalytic cycle.

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.[13]

  • Solvent System: A mixture of an organic solvent like toluene or dioxane and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-(Bromomethyl)isoquinoline with Phenylboronic Acid

Materials:

  • 3-(Bromomethyl)isoquinoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromomethyl)isoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(phenylmethyl)isoquinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9018~85%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012~90%
32-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O8024~78%

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Heck Reaction: Olefin Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15] For 3-(bromomethyl)isoquinoline, this reaction provides a route to introduce alkenyl substituents, leading to the formation of substituted allylic isoquinolines.

Causality Behind Experimental Choices:
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is a bulky phosphine ligand that can accelerate the rate-limiting oxidative addition step and promote catalyst stability.

  • Base: A hindered amine base like triethylamine (Et₃N) or a weaker inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction.[14]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: Heck Reaction of 3-(Bromomethyl)isoquinoline with n-Butyl Acrylate

Materials:

  • 3-(Bromomethyl)isoquinoline

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)isoquinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired Heck product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][16][17] This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. With 3-(bromomethyl)isoquinoline, the Sonogashira coupling allows for the direct installation of an alkynyl group.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A combination of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates with the palladium complex.[12][16]

  • Ligand: Triphenylphosphine (PPh₃) is commonly used to stabilize the palladium catalyst.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is used both as a base and often as the solvent.[12] It neutralizes the hydrohalic acid byproduct and facilitates the formation of the copper acetylide.

  • Solvent: The reaction is often run in the amine base as the solvent, or in a co-solvent system with THF or DMF.

Detailed Protocol: Sonogashira Coupling of 3-(Bromomethyl)isoquinoline with Phenylacetylene

Materials:

  • 3-(Bromomethyl)isoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 3-(bromomethyl)isoquinoline (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Then, add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-(phenylethynylmethyl)isoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][18][19][20] This reaction allows for the synthesis of a wide variety of arylamines from aryl halides. Applying this methodology to 3-(bromomethyl)isoquinoline enables the introduction of primary or secondary amines, leading to valuable 3-(aminomethyl)isoquinoline derivatives.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Palladium precatalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used as they are stable and readily form the active Pd(0) species in situ.

  • Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), are crucial for the success of this reaction.[11] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and form the palladium-amido complex.[11][19]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of 3-(Bromomethyl)isoquinoline with Morpholine

Materials:

  • 3-(Bromomethyl)isoquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or glovebox

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a glovebox or under an inert atmosphere): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 3-(bromomethyl)isoquinoline (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL). Finally, add morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(morpholinomethyl)isoquinoline.

Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis Setup 1. Assemble & Dry Glassware Reagents 2. Weigh Reactants & Catalysts Setup->Reagents Inert 3. Establish Inert Atmosphere Reagents->Inert Solvent 4. Add Solvents & Reagents Inert->Solvent Heating 5. Heat & Stir Solvent->Heating Monitoring 6. Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench 7. Quench & Cool Monitoring->Quench Extraction 8. Extraction & Washing Quench->Extraction Drying 9. Dry & Concentrate Extraction->Drying Purification 10. Column Chromatography Drying->Purification Characterization 11. Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands, or adjusting the reaction temperature and time. The purity of the reagents and the efficiency of degassing the solvents are also critical.

  • Side Reactions: The benzylic bromide of the starting material can be susceptible to side reactions, such as homo-coupling or decomposition. Careful control of the reaction temperature and stoichiometry can help minimize these unwanted pathways.

  • Catalyst Deactivation: The presence of impurities or incompatible functional groups can lead to catalyst deactivation. Ensuring the use of high-purity reagents and solvents is important.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the functionalization of 3-(bromomethyl)isoquinoline derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers to synthesize a diverse array of novel isoquinoline-based compounds. By understanding the underlying principles and carefully optimizing the reaction conditions, these powerful synthetic tools can be effectively leveraged in the pursuit of new therapeutic agents and advanced materials.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. (2009). ACS Publications. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. (2025). Connect Journals. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Wiley Online Library. [Link]

  • The Sonogashira coupling reactions of aryl halides with phenylacetylene. (2014). ResearchGate. [Link]

  • Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. (2011). PubMed. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). PMC. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Scilit. Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild conditions. [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. (2003). ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]

  • Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction. (2017). PubMed. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. (n.d.). Connect Journals. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2020). PMC. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. [Link]

  • Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N -Chloroimines and Alkenes. (2025). ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application

Application Note: Synthesis of 3-(Azidomethyl)isoquinoline from 3-(Bromomethyl)isoquinoline Hydrobromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Methodological Guide & Protocol Mechanistic Rationale & Strategic Design The transformation of 3-(bromomethyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Methodological Guide & Protocol

Mechanistic Rationale & Strategic Design

The transformation of 3-(bromomethyl)isoquinoline hydrobromide to 3-(azidomethyl)isoquinoline is a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. The introduction of an azide moiety is a critical structural modification in drug development, often serving as a masked primary amine (accessible via Staudinger reduction) or as a highly selective reactive handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry[1].

The Hydrobromide Challenge: The starting material is commercially supplied as a hydrobromide (HBr) salt. This salt form enhances the compound's shelf-life by preventing the highly electrophilic benzylic bromide from undergoing spontaneous degradation or oligomerization. However, introducing sodium azide ( NaN3​ ) directly to an acidic salt is a severe safety hazard and a mechanistic flaw. The acidic proton of the salt will rapidly protonate the azide anion to generate hydrazoic acid ( HN3​ ), a highly toxic, volatile, and explosive gas[2].

To circumvent this, our protocol employs a mandatory pre-neutralization step . By stirring the HBr salt with a mild, insoluble base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent prior to azide addition, the free base of 3-(bromomethyl)isoquinoline is liberated safely. N,N-Dimethylformamide (DMF) is selected as the solvent because it selectively solvates the sodium cations, leaving the azide anions "naked" and highly nucleophilic, thereby accelerating the SN​2 displacement of the bromide leaving group at ambient temperatures.

Critical Safety Parameters

Working with azides requires strict adherence to laboratory safety protocols to prevent explosive or toxic incidents[3].

  • Preventing Hydrazoic Acid ( HN3​ ) Formation: Never acidify solutions containing unreacted sodium azide. Ensure the reaction mixture and all aqueous washes remain neutral to slightly basic (pH 7).

  • Solvent Restrictions: Do not use halogenated solvents (e.g., dichloromethane, chloroform) in the presence of NaN3​ . Azide ions can displace halogens over time to form diazidomethane, a highly shock-sensitive and explosive compound[3]. Ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) must be used for extraction.

  • Thermal Sensitivity: While benzylic azides are generally stable at room temperature, they can decompose explosively if subjected to high heat. Do not exceed 60 °C during concentration under reduced pressure.

  • Waste Quenching: Excess NaN3​ in the aqueous waste must be quenched prior to disposal. A standard quench involves the slow, controlled addition of sodium nitrite ( NaNO2​ ) followed by dilute sulfuric acid in a well-ventilated fume hood to safely convert the azide to nitrogen gas.

Reagents and Quantitative Data

Note: The following table is scaled for a standard 10.0 mmol synthesis. Adjust volumetrics linearly for scale-up.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3-(Bromomethyl)isoquinoline·HBr 302.981.03.03 g10.0 mmolElectrophile / Starting Material
Potassium Carbonate ( K2​CO3​ ) 138.211.52.07 g15.0 mmolBase (Neutralization)
Sodium Azide ( NaN3​ ) 65.011.20.78 g12.0 mmolNucleophile
N,N-Dimethylformamide (DMF) 73.09-30 mL-Polar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-3 x 30 mL-Extraction Solvent
Deionized Water ( H2​O ) 18.02-150 mL-Quench / Wash

Experimental Workflow & Visualization

Workflow Step1 1. Neutralization 3-(Bromomethyl)isoquinoline·HBr + K2CO3 in DMF Step2 2. Nucleophilic Substitution Add NaN3 (1.2 eq) Stir at 25-40°C, 2-4h Step1->Step2 Free base generated (Avoids HN3 gas) Step3 3. Reaction Quench Dilute with excess H2O (Precipitates/Dissolves salts) Step2->Step3 SN2 Complete (TLC/LC-MS verified) Step4 4. Liquid-Liquid Extraction Extract with EtOAc Wash 3x H2O, 1x Brine Step3->Step4 Removes DMF & Excess NaN3 Step5 5. Purification Dry over Na2SO4 Concentrate & Column Step4->Step5 Organic Phase Isolated Step6 Pure 3-(Azidomethyl)isoquinoline (Target Product) Step5->Step6 >95% Purity

Fig 1. Step-by-step workflow for the safe synthesis and isolation of 3-(azidomethyl)isoquinoline.

Step-by-Step Protocol (Self-Validating System)

Step 1: Preparation & Neutralization

  • Suspend 3.03 g (10.0 mmol) of 3-(bromomethyl)isoquinoline hydrobromide in 30 mL of anhydrous DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 2.07 g (15.0 mmol) of anhydrous K2​CO3​ . Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

  • Validation Check: The mixture will transition from a heavy suspension of the HBr salt to a slightly cloudy mixture as the free base is liberated into solution and insoluble KBr precipitates.

Step 2: Azidation (Nucleophilic Substitution)

  • Carefully add 0.78 g (12.0 mmol) of NaN3​ in one single portion to the neutralized mixture.

  • Stir the reaction mixture at room temperature to 40 °C for 2 to 4 hours.

  • Validation Check: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The starting material (highly UV active) will be consumed, and a new, slightly less polar spot corresponding to the azide will appear.

Step 3: Quenching & Workup

  • Once TLC confirms the complete consumption of the starting material, pour the reaction mixture into 100 mL of ice-cold deionized water.

  • Causality: The large volume of water serves a dual purpose: it quenches any unreacted electrophiles and completely dissolves the DMF and inorganic salts ( K2​CO3​ , KBr, NaBr, excess NaN3​ ), driving the organic product out of the aqueous phase.

  • Extract the aqueous mixture with EtOAc (3 x 30 mL). The organic product will partition into the upper EtOAc layer.

Step 4: Washing & Isolation

  • Combine the EtOAc extracts and wash sequentially with deionized water (3 x 30 mL) and brine (1 x 30 mL).

  • Causality: Multiple water washes are strictly mandatory to back-extract any residual DMF from the organic phase. Residual DMF will severely complicate concentration and downstream NMR analysis.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter to remove the drying agent, and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 40 °C.

Step 5: Purification

  • The crude product is often pure enough for immediate downstream applications. If high analytical purity is required, purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Expected Yield: >85% (approx. 1.56 g of 3-(azidomethyl)isoquinoline as an oil or low-melting solid).

Analytical Validation

To confirm the success of the self-validating protocol, utilize the following analytical benchmarks:

  • Infrared (IR) Spectroscopy (Critical): The most definitive and rapid confirmation of the product is the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is highly characteristic of the azide functional group.

  • ¹H NMR (CDCl₃, 400 MHz): The diagnostic benzylic CH2​ protons of the starting material (typically around 4.7 ppm) will shift slightly upfield to ~4.5–4.6 ppm in the azide product due to the change in electronegativity from bromine to nitrogen. The isoquinoline aromatic protons (7.5 – 9.3 ppm) will remain largely unperturbed.

  • LC-MS (ESI+): The exact mass for the product ( C10​H8​N4​ ) is 184.07 Da. Look for the [M+H]+ pseudo-molecular ion peak at m/z 185.1 .

References

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.[Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Center for Biotechnology Information (NCBI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Bromomethyl)isoquinoline Hydrobromide

Welcome to the Technical Support Center for the synthesis of 3-(Bromomethyl)isoquinoline hydrobromide. This compound is a critical intermediate in the development of STAT3/STAT6 modulators and CXCR4 chemokine receptor li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Bromomethyl)isoquinoline hydrobromide. This compound is a critical intermediate in the development of STAT3/STAT6 modulators and CXCR4 chemokine receptor ligands[1]. However, its synthesis presents unique challenges, primarily concerning regioselectivity, over-bromination, and the acute instability of the free base.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind each synthetic choice and provide a self-validating protocol to ensure high-yield, reproducible results.

Core Experimental Workflow: Self-Validating Protocol

The synthesis relies on the Wohl-Ziegler radical bromination of 3-methylisoquinoline, followed immediately by hydrobromide salt formation to trap the unstable free base[2].

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-methylisoquinoline (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Solvent Addition: Suspend the reagents in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[1].

    • Causality: DCE is utilized as a greener alternative to highly toxic carbon tetrachloride (CCl4)[3]. It lacks highly reactive alpha-protons, preventing the solvent itself from quenching the radical chain reaction.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

    • Validation Checkpoint: NBS is dense and will initially sit at the bottom of the flask. As the reaction progresses, the byproduct (succinimide) forms. Succinimide is less dense than DCE and will float to the surface. A complete visual transition from "heavy bottom-solids" to "floating top-solids" is a reliable physical indicator of reaction completion. Validate with TLC (Hexane:EtOAc 4:1); the product will appear at a lower Rf (~0.4) than the starting material (~0.6).

Step 2: Workup and Free Base Isolation
  • Precipitation: Cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of succinimide.

  • Filtration: Filter the cold suspension through a Celite pad and wash the filter cake with cold DCE.

  • Neutralization: Wash the organic filtrate with saturated aqueous NaHCO₃, followed by brine.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must be strictly neutral (pH ~7). Any residual acid will catalyze the premature degradation of the free base.

  • Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at room temperature (do not heat).

Step 3: Hydrobromide Salt Formation
  • Dissolution: Immediately dissolve the crude 3-(bromomethyl)isoquinoline free base in anhydrous diethyl ether (Et₂O).

  • Salt Precipitation: Cool the solution to 0 °C. Under vigorous stirring, add a stoichiometric amount (1.05 eq) of 48% aqueous HBr (or HBr in acetic acid) dropwise.

    • Causality: The isoquinoline nitrogen is highly nucleophilic, and the bromomethyl group is a potent electrophile. If left as a free base, the molecules will rapidly undergo intermolecular S_N2 alkylation (polymerization). Protonating the nitrogen with HBr eliminates its nucleophilicity, locking the molecule into a shelf-stable salt[2].

  • Isolation:

    • Validation Checkpoint: A pale yellow to white precipitate should form instantaneously upon HBr addition. Filter the solid, wash with ice-cold Et₂O, and dry under high vacuum.

Workflow Step1 Step 1: Bromination NBS, AIBN, DCE 80°C, 4h Step2 Step 2: Workup Filter Succinimide Aq. Wash, Dry Step1->Step2 Cool to 0°C Step3 Step 3: Salt Formation Dissolve in Et2O Add HBr at 0°C Step2->Step3 Immediate Transfer Step4 Step 4: Isolation Filter Precipitate Vacuum Dry Step3->Step4 Crystallization

Fig 1. End-to-end experimental workflow for synthesizing the hydrobromide salt.

Troubleshooting & FAQs

Q: My GC-MS/NMR shows a significant amount of 3-(dibromomethyl)isoquinoline. How do I prevent over-bromination? A: Over-bromination occurs when excess bromine radicals react with the mono-brominated product.

  • Causality: While the first bromination mildly deactivates the methyl group, the resulting benzylic proton is still susceptible to radical abstraction.

  • Solution: Strictly control your NBS stoichiometry to 1.05 equivalents. Ensure your NBS is freshly recrystallized from boiling water to remove trace Br₂, which can trigger competing ionic bromination pathways. Lowering the reaction temperature to 70 °C can also improve kinetic control.

Q: The isolated free base turned into a dark, insoluble tar overnight in the fridge. What happened? A: You are observing auto-alkylation (oligomerization).

  • Causality: The isoquinoline nitrogen is a strong nucleophile, and the benzylic 3-bromomethyl group is an excellent leaving group/electrophile. In the free base form, these molecules undergo rapid intermolecular S_N2 reactions.

  • Solution: Never store the free base. You must immediately convert it to the hydrobromide salt as detailed in Step 3 of our protocol. The protonated nitrogen in the hydrobromide salt is non-nucleophilic, rendering the material indefinitely stable at room temperature.

Q: I am trying to phase out Carbon Tetrachloride (CCl₄) due to its toxicity. What is the best alternative? A: While CCl₄ is the classical solvent for Wohl-Ziegler brominations[2][3], it is heavily restricted. 1,2-Dichloroethane (DCE) or (trifluoromethyl)benzene (benzotrifluoride) are exceptional green alternatives[1].

  • Causality: These solvents possess exceptionally high bond dissociation energies for their C-H bonds, making them highly resistant to hydrogen abstraction by propagating radicals.

Q: The reaction is stalling at 50% conversion. Adding more NBS doesn't help. A: The radical chain reaction has terminated prematurely.

  • Causality: This is almost always caused by oxygen contamination (O₂ is a diradical and an excellent radical scavenger) or thermally degraded AIBN.

  • Solution: Degas your solvent thoroughly using the freeze-pump-thaw method or by sparging with dry N₂ for 30 minutes prior to heating. Ensure your AIBN is stored at 4 °C. If the reaction requires temperatures above 85 °C, switch to Benzoyl Peroxide (BPO).

Mechanism Init Initiation Phase AIBN AIBN → 2 Cyanoisopropyl• + N2 Init->AIBN Prop Propagation Phase HAbst 3-Methylisoquinoline + Br• → Isoquinolin-3-ylmethyl• + HBr Prop->HAbst Term Termination Phase Side Radical Recombination (Trace Byproducts) Term->Side BrRad Cyanoisopropyl• + NBS → Br• AIBN->BrRad BrRad->Prop BrAbst Isoquinolin-3-ylmethyl• + NBS → 3-(Bromomethyl)isoquinoline + Succinimidyl• HAbst->BrAbst BrAbst->Term BrAbst->HAbst Chain Reaction

Fig 2. Radical chain mechanism of the Wohl-Ziegler bromination.

Quantitative Data & Optimization Tables

Table 1: Reagent Stoichiometry & Optimization

ReagentEquivalentsRoleOptimization Notes
3-Methylisoquinoline 1.0SubstrateEnsure >98% purity, dry thoroughly before use.
N-Bromosuccinimide (NBS) 1.05 - 1.10Bromine SourceMust be white. If yellow/orange, recrystallize from H₂O.
AIBN 0.05 - 0.10Radical InitiatorStore at 4 °C; replace with BPO if T > 85 °C is required.
HBr (48% aq or in AcOH) 1.05Salt FormerAdd dropwise at 0 °C to prevent exothermic hydrolysis.

Table 2: Solvent Selection Guide for Wohl-Ziegler Bromination

SolventBoiling PointRadical StabilityToxicity / RegulatoryRecommendation
Carbon Tetrachloride (CCl₄) 76.7 °CExcellentHigh (Ozone depleting)Legacy only[3]
1,2-Dichloroethane (DCE) 83.5 °CGoodModeratePreferred alternative[1]
(Trifluoromethyl)benzene 102.0 °CExcellentLowBest for industrial scale-up
Benzene 80.1 °CGoodHigh (Carcinogen)Avoid

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 3-(Bromomethyl)isoquinoline Hydrobromide Synthesis

Welcome to the technical support guide for the synthesis of 3-(bromomethyl)isoquinoline hydrobromide. As a pivotal intermediate in the development of various pharmaceutical agents, its purity is not just a matter of yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(bromomethyl)isoquinoline hydrobromide. As a pivotal intermediate in the development of various pharmaceutical agents, its purity is not just a matter of yield, but of downstream success and regulatory compliance.[1] This guide is structured to address the common and often subtle challenges encountered during its synthesis, focusing on the identification, mitigation, and removal of critical impurities. We will move from high-level troubleshooting in a question-and-answer format to in-depth mechanistic discussions and validated purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face during the synthesis, which typically involves the radical bromination of 3-methylisoquinoline with N-bromosuccinimide (NBS).[2]

Q1: My final product has a low, broad melting point and my 1H NMR spectrum shows broadened signals. What is the likely cause?

A low and broad melting point is a classic indicator of an impure sample. The broadened signals in the NMR spectrum suggest the presence of multiple, structurally similar compounds and potentially some residual acidic or basic species. The most common culprits are unreacted starting material, over-brominated side products, and the hydrolysis product, 3-(hydroxymethyl)isoquinoline. Each of these impurities can interfere with crystallization and disrupt the uniform magnetic environment in the NMR.

Q2: My reaction seems to stall, leaving a significant amount of unreacted 3-methylisoquinoline. How can I drive the reaction to completion?

Incomplete conversion is often an issue of radical initiation or propagation. Consider the following:

  • Initiator Potency: Ensure your radical initiator (e.g., dibenzoyl peroxide, DBPO) is fresh. Peroxides can degrade over time, losing their efficacy.

  • Reaction Temperature: The reaction requires sufficient thermal energy to initiate and sustain the radical chain reaction. Ensure your reaction is maintained at a consistent reflux temperature.

  • NBS Quality: Use freshly recrystallized N-bromosuccinimide. Impurities in NBS can interfere with the reaction.

Q3: My mass spectrometry data shows a peak at [M+16], which I can't account for. What could this impurity be?

An [M+16] peak relative to your starting material or product strongly suggests the formation of an N-oxide derivative (Isoquinoline N-oxide).[3] The nitrogen atom in the isoquinoline ring is susceptible to oxidation, which can occur due to exposure to oxidizing agents or even air over prolonged periods at elevated temperatures.

Q4: After aqueous workup and extraction, I notice a new, more polar spot appearing on my TLC plate over time. What is happening?

This is a strong indication of product hydrolysis. 3-(Bromomethyl)isoquinoline is a benzylic bromide, making it highly susceptible to nucleophilic substitution by water. This reaction converts your desired product into 3-(hydroxymethyl)isoquinoline. To mitigate this, ensure all organic solvents are anhydrous, minimize contact with water during workup, and thoroughly dry the product under vacuum after isolation. For long-term storage, keep the compound in a desiccator.

Q5: How can I effectively remove the succinimide by-product from my crude product?

Succinimide, the by-product of NBS, is highly soluble in water. An effective method is to quench the reaction mixture and perform an aqueous wash. However, the most robust method for removing trace amounts is recrystallization. As detailed in Protocol 1 below, recrystallizing the hydrobromide salt from a mixed water/alcohol solvent system will leave the highly soluble succinimide in the mother liquor.[4][5][6]

Section 2: Common Impurity Profile

Understanding the origin and characteristics of each impurity is crucial for developing effective purification strategies. The following table summarizes the most prevalent impurities.

Impurity NameFormation MechanismTypical Analytical Signature
3-Methylisoquinoline Incomplete radical bromination reaction.¹H NMR: Characteristic singlet for the methyl group (CH₃) around δ 2.5-2.7 ppm.
3-(Dibromomethyl)isoquinoline Over-bromination of the methyl group due to excess NBS or prolonged reaction time.¹H NMR: Disappearance of the CH₂Br signal (around δ 4.8 ppm) and appearance of a CHBr₂ signal further downfield (around δ 6.5-7.0 ppm).
3-(Hydroxymethyl)isoquinoline Hydrolysis of the benzylic bromide product during aqueous workup or from exposure to moisture.¹H NMR: Appearance of a broad singlet for the hydroxyl proton (OH) and a shift of the benzylic CH₂ signal upfield compared to the bromide. MS: [M-Br+OH].
Ring-Brominated Isomers Electrophilic aromatic substitution on the isoquinoline ring if reaction conditions are not well-controlled (e.g., presence of acid catalysts).[7][8]¹H NMR: Complex changes in the aromatic region (δ 7.5-9.0 ppm). MS: Isomeric peaks with the same mass as the desired product.
Succinimide Stoichiometric by-product from the N-bromosuccinimide reagent.¹H NMR: A characteristic singlet around δ 2.7 ppm in DMSO-d₆. Highly soluble in the aqueous phase.
Isoquinoline N-Oxide Derivatives Oxidation of the nitrogen atom in the isoquinoline ring.[3]MS: [M+16] peak. ¹H NMR: Significant downfield shifts for protons adjacent to the N-oxide group.
Section 3: Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to 3-(bromomethyl)isoquinoline and the critical junctures where common impurities are formed.

Synthesis_Pathway SM 3-Methylisoquinoline NBS NBS, DBPO CCl₄, Reflux RingBrom Ring Bromination Products SM->RingBrom Harsh Conditions Side Reaction Product 3-(Bromomethyl)isoquinoline NBS->Product OverBrom 3-(Dibromomethyl)isoquinoline NBS->OverBrom Excess NBS Side Reaction HBr_Salt 3-(Bromomethyl)isoquinoline Hydrobromide Product->HBr_Salt  + HBr Hydrolysis 3-(Hydroxymethyl)isoquinoline Product->Hydrolysis H₂O (Workup/Storage)

Caption: Reaction scheme for the synthesis of 3-(Bromomethyl)isoquinoline and key side reactions.

Section 4: Purification and Troubleshooting Protocols
Protocol 1: Optimized Recrystallization of 3-(Bromomethyl)isoquinoline Hydrobromide

This protocol is highly effective for removing the majority of common impurities, particularly unreacted starting material and the succinimide by-product. The use of a mixed water/alcohol solvent system is critical.[4][5][6]

Materials:

  • Crude 3-(bromomethyl)isoquinoline hydrobromide

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Büchner Funnel and Filter Flask

  • Ice Bath

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system. A good starting point is a 9:1 to 4:1 ratio of alcohol to water.

  • Dissolution: In an Erlenmeyer flask, add the crude hydrobromide salt. Add a minimal amount of the hot mixed solvent just sufficient to fully dissolve the solid at boiling temperature. Stir continuously.

    • Scientist's Note: The hydrobromide salt has limited solubility in pure alcohol and is too soluble in water.[6] The mixed solvent provides the ideal solubility curve for effective recrystallization.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a quick hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold mixed solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A stable, high-purity product with a sharp melting point should be obtained.

Section 5: Data-Driven Purity Assessment

The effectiveness of the purification protocol can be clearly demonstrated by comparing the impurity profile of the crude product with the recrystallized material using High-Performance Liquid Chromatography (HPLC).

Table 1: Representative HPLC Data Before and After Recrystallization

CompoundRetention Time (min)Area % (Crude Product)Area % (After Recrystallization)
Succinimide1.82.2%Not Detected
3-Methylisoquinoline3.510.2%< 0.1%
3-(Bromomethyl)isoquinoline 5.8 85.1% > 99.5%
3-(Hydroxymethyl)isoquinoline4.21.5%< 0.1%
3-(Dibromomethyl)isoquinoline7.21.0%Not Detected

Analytical techniques like HPLC are considered the gold standard for impurity analysis, capable of separating and quantifying trace impurities with high sensitivity and reproducibility.[9][10]

References
  • Isoquinoline Impurities and Related Compound - Veeprho. (n.d.). Veeprho. Retrieved March 8, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved March 8, 2026, from [Link]

  • Method for producing 3-bromoquinoline. (2001). Google Patents.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. (n.d.). Sciencemadness.org. Retrieved March 8, 2026, from [Link]

  • Isoquinoline EP Impurities & USP Related Compounds - SynThink Research Chemicals. (n.d.). SynThink Research Chemicals. Retrieved March 8, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Retrieved March 8, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved March 8, 2026, from [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Purification of isoquinoline. (1989). Google Patents.
  • Bromination of hydroxyaromatic compounds. (2006). Google Patents.
  • Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. (2023). MDPI. Retrieved March 8, 2026, from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). PMC. Retrieved March 8, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved March 8, 2026, from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. Retrieved March 8, 2026, from [Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. (2025). Royal Society of Chemistry. Retrieved March 8, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ijprajournal. Retrieved March 8, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. Retrieved March 8, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). Semantic Scholar. Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting

Side reactions of 3-(bromomethyl)isoquinoline in nucleophilic substitution

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges researchers face when utilizing 3-(bromomethyl)isoquinoline in nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges researchers face when utilizing 3-(bromomethyl)isoquinoline in nucleophilic substitution ( SN​2 ) workflows.

This bifunctional molecule is a highly valuable building block in drug discovery, but it presents unique handling and reactivity challenges. It contains both a highly electrophilic benzylic-like bromomethyl group and a nucleophilic tertiary amine (the isoquinoline nitrogen). Without rigorous kinetic and environmental control, this duality leads to rapid degradation and complex side-reaction profiles.

Part 1: Core Principles & Mechanistic Causality

To successfully deploy 3-(bromomethyl)isoquinoline, one must understand the thermodynamic and kinetic forces at play. The nitrogen lone pair resides in an sp2 orbital, making it highly available for nucleophilic attack. Simultaneously, the bromomethyl carbon is highly electrophilic due to the electron-withdrawing inductive effect of the isoquinoline ring and the polarizability of the C–Br bond.

If the molecule exists as a "free base" in solution, the nitrogen of one molecule will rapidly attack the bromomethyl group of another. This intermolecular SN​2 reaction—a specific variation of the Menschutkin reaction [1]—results in the formation of insoluble quaternary ammonium polymers (tars) [2].

Reaction Pathway Visualization

SideReactions A 3-(Bromomethyl)isoquinoline (Free Base) C Desired SN2 Product A->C + Nucleophile D Quaternary Ammonium Polymer (Tar) A->D Menschutkin Self-Alkylation F 3-(Hydroxymethyl)isoquinoline (Hydrolysis) A->F + H2O B Exogenous Nucleophile (e.g., R-NH2) B->C E H2O / Moisture E->F

Fig 1: Competing pathways of 3-(bromomethyl)isoquinoline free base in solution.

Part 2: Troubleshooting Guide & FAQs

Q1: My reagent turned into an insoluble black tar upon dissolving in DMF. What happened?

Cause: Uncontrolled Menschutkin self-alkylation (quaternization) [3]. Causality: You likely purchased or generated the "free base" form of the reagent, or you added a base to the solution before adding your target nucleophile. In the absence of a competing exogenous nucleophile, the isoquinoline nitrogen attacks the bromomethyl group of adjacent molecules, rapidly forming a poly-quaternary ammonium salt. Solution: Always procure and store this reagent as the hydrobromide (·HBr) salt [4]. The protonation of the isoquinoline nitrogen ( pKa​ ~5.4) completely removes its nucleophilicity, rendering the salt bench-stable. You must only liberate the free base in situ (using a non-nucleophilic base like DIPEA) when your target nucleophile is already present in the reaction mixture.

Q2: LC-MS shows a massive peak at +17 Da relative to my starting material (M - Br + OH). How do I prevent this?

Cause: Hydrolysis of the bromomethyl group. Causality: The bromomethyl position is highly activated. Even trace amounts of adventitious water in your solvent or hygroscopic bases (like K2​CO3​ ) will act as a nucleophile, substituting the bromide to form 3-(hydroxymethyl)isoquinoline. Solution: Switch to strictly anhydrous solvents (e.g., AcroSeal™ DMF or MeCN). Flame-dry your glassware, run the reaction under an Argon or Nitrogen atmosphere, and ensure your exogenous nucleophile is thoroughly dried prior to use.

Q3: I suspect my reagent is undergoing an E2 elimination side-reaction because my yield is low. Is this possible?

Cause: Misinterpretation of analytical data. Causality: 3-(bromomethyl)isoquinoline cannot undergo E2 or E1 elimination because it lacks β -hydrogens on the alkyl side chain. The carbon adjacent to the bromomethyl group is part of the aromatic isoquinoline ring. If you are seeing unexpected mass peaks, you are likely observing dimerized self-alkylation products or Wurtz-type radical coupling (if transition metals are present in your mixture), not elimination.

Part 3: Quantitative Troubleshooting Matrix

Use the following data table to rapidly diagnose side reactions based on your In-Process Control (IPC) LC-MS data.

Analytical Observation (LC-MS / Visual)Chemical Identity of Side ProductMechanistic CausePreventative Action
Visual: Insoluble black/brown precipitate.MS: Broad polymeric baseline, [M+143]⁺ repeating units.Poly-quaternary ammonium saltMenschutkin self-alkylation (Intermolecular SN​2 )Use ·HBr salt; add base last (dropwise).
MS: Target Mass - 79 (Br) + 17 (OH)3-(Hydroxymethyl)isoquinolineHydrolysis via adventitious waterUse anhydrous solvents; inert atmosphere.
MS: Target Mass + [Target Mass - 79]Over-alkylated Nucleophile (Tertiary amine formation)Primary amine nucleophile reacted twice with the electrophileUse 3.0+ equivalents of the amine nucleophile to favor mono-alkylation statistically.
MS: Target Mass - 79 (Br) + 45 ( NMe2​ )3-((Dimethylamino)methyl)isoquinolineSolvent degradationDMF degraded to dimethylamine at high temperatures, acting as a nucleophile. Keep temp < 60 °C.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity SN​2 coupling, the following protocol utilizes a self-validating sequence of addition . By adding the exogenous nucleophile before the base, the nucleophile is homogeneously dispersed in the microenvironment. When the base liberates the reactive 3-(bromomethyl)isoquinoline free base, the exogenous nucleophile kinetically outcompetes self-alkylation. If self-alkylation still occurs, the system validates that either mixing was inadequate or the exogenous nucleophile is too sterically hindered.

Workflow: Anhydrous SN​2 Substitution

Protocol S1 1. Weigh Reagent Weigh 3-(Bromomethyl)isoquinoline·HBr under inert N2/Ar atmosphere. S2 2. Suspend & Chill Suspend in anhydrous DMF/MeCN. Cool to 0 °C to suppress kinetics. S1->S2 S3 3. Add Nucleophile Add exogenous nucleophile (1.0-1.2 eq) before adding any base. S2->S3 S4 4. In Situ Free-Basing Dropwise addition of DIPEA (2.5 eq). Liberates free base for immediate reaction. S3->S4 S5 5. IPC Validation Warm to RT. Monitor via LC-MS. Quench only when starting material is consumed. S4->S5

Fig 2: Step-by-step workflow for the controlled in situ generation and reaction of the free base.

Step-by-Step Methodology
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Add 3-(bromomethyl)isoquinoline hydrobromide (1.0 eq) to the flask. Note: Ensure the reagent is the hydrobromide salt to prevent premature degradation [4].

  • Solvation & Cooling: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Cool the suspension to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the activation energy available for side reactions during base addition.

  • Nucleophile Addition: Add your target exogenous nucleophile (1.1 eq for secondary amines; 3.0 eq for primary amines to prevent over-alkylation). Stir for 5 minutes to ensure homogeneous distribution.

  • In Situ Free-Basing (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes.

    • Causality: DIPEA is chosen over Triethylamine ( Et3​N ) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. The 2.5 equivalents neutralize both the HBr from the reagent salt and the HBr generated during the SN​2 reaction.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Take a 10 µL aliquot every 2 hours, dilute in LC-MS grade Methanol, and analyze.

  • Quenching: Once the starting material is consumed, quench the reaction with saturated aqueous NH4​Cl to protonate any remaining unreacted amines and halt the reaction kinetics.

References

  • One Century of Physical Organic Chemistry: The Menshutkin Reaction. ResearchGate. Available at:[Link]

  • Reactivity model for the Menschutkin reaction. Methylation of alkyl-substituted and heterosubstituted pyridines. ACS Publications. Available at:[Link]

  • 1-(bromomethyl)isoquinoline Hydrobromide | CID 2776245. PubChem, National Library of Medicine. Available at:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(Bromomethyl)isoquinoline Alkylation

Welcome to the technical support center dedicated to the successful execution of alkylation reactions using 3-(bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful execution of alkylation reactions using 3-(bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. As a key intermediate, the successful C-N, C-O, or C-S bond formation at the benzylic position is often a critical step in the synthesis of novel therapeutics and functional materials.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, enabling you to troubleshoot effectively and optimize conditions for your specific substrate.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the alkylation of nucleophiles with 3-(bromomethyl)isoquinoline. Each issue is presented in a question-and-answer format, detailing the probable causes and offering targeted solutions.

Question 1: Why is my reaction showing low to no product formation?

Low conversion is a frustrating but common issue. The root cause often lies in insufficient reactivity of one or more components under the chosen conditions.

Possible Causes & Recommended Solutions:

  • Inadequate Base Strength or Solubility: The base is critical for deprotonating the nucleophile, thereby activating it for the SN2 attack. If the base is too weak or does not dissolve in the reaction medium, this activation will be inefficient.[1]

    • Solution 1 (Base Selection): For weakly acidic nucleophiles (e.g., some secondary amines or alcohols), a stronger base may be required. Consider switching from common inorganic bases like potassium carbonate (K₂CO₃) to stronger options like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH). For many standard nucleophiles, cesium carbonate (Cs₂CO₃) offers superior solubility and reactivity compared to K₂CO₃.[2]

    • Solution 2 (Solvent Synergy): Ensure your solvent can dissolve the base. While K₂CO₃ is a standard, its solubility in acetonitrile (ACN) is limited. A switch to a more polar aprotic solvent like dimethylformamide (DMF) can improve this.[1]

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: Gradually increase the reaction temperature in increments (e.g., to 50 °C, then 80 °C) while monitoring the progress by TLC or LC-MS. Microwave irradiation can sometimes be employed to accelerate slow reactions and improve yields.[1]

  • Poor Leaving Group Reactivity: While bromide is a good leaving group, its reactivity can be enhanced.

    • Solution (Finkelstein Reaction): Add a catalytic amount (e.g., 0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the more sluggish 3-(bromomethyl)isoquinoline to the highly reactive 3-(iodomethyl)isoquinoline, which then undergoes faster alkylation.[1]

  • Steric Hindrance: If either your nucleophile or the isoquinoline itself is sterically encumbered near the reaction center, the SN2 pathway will be significantly slowed.

    • Solution: This may require more forcing conditions, such as higher temperatures and longer reaction times. If these fail, a different synthetic strategy may be necessary.[1]

Question 2: I'm observing significant side product formation. How can I improve the reaction's selectivity?

The appearance of multiple spots on a TLC plate indicates a loss of selectivity. Identifying the nature of these byproducts is key to mitigating their formation.

Possible Causes & Recommended Solutions:

  • Over-Alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine or a diol), it can react with a second molecule of 3-(bromomethyl)isoquinoline.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the 3-(bromomethyl)isoquinoline. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration, favoring mono-alkylation.

  • Elimination Reactions: A strong, sterically hindered base can promote E2 elimination, particularly at elevated temperatures, leading to the formation of an exocyclic methylene isoquinoline derivative.

    • Solution: Switch to a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. Lowering the reaction temperature can also significantly reduce elimination.[1]

  • Solvent Decomposition: When using DMF as a solvent, heating in the presence of a strong base can cause decomposition to formic acid and dimethylamine. The resulting amine can act as a competing nucleophile.[1]

    • Solution: If high temperatures are required, consider switching from DMF to a more stable solvent like DMSO or sulfolane. If DMF must be used, ensure the reaction temperature is kept as low as possible.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reagent selection and reaction setup, empowering you to design a robust experimental plan from the outset.

Q1: How do I select the optimal base and solvent combination?

The interplay between base and solvent is crucial for success. The ideal combination solubilizes the reactants and promotes the desired SN2 pathway. Polar aprotic solvents are generally preferred as they solvate the cation of the base while leaving the nucleophilic anion relatively free to react.

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Rationale & Considerations
Phenols / AlcoholsK₂CO₃, Cs₂CO₃Acetone, DMF, ACNK₂CO₃ is cost-effective but may require higher temperatures. Cs₂CO₃ is more reactive and soluble, often allowing for milder conditions.[3]
Primary/Secondary AminesK₂CO₃, DIPEA, Et₃NACN, DMF, THFFor simple amines, K₂CO₃ is often sufficient. For sensitive substrates where side reactions are a concern, a milder organic base like DIPEA is preferable.[3]
ThiolsK₂CO₃, Et₃NEthanol, ACNThiols are highly nucleophilic and typically react under mild conditions. A simple organic or inorganic base is usually sufficient to deprotonate the thiol to the thiolate.[3]
Carboxylic AcidsK₂CO₃, Cs₂CO₃DMF, DMSOThe carboxylate formed is a good nucleophile. Ensure the solvent can dissolve the carboxylate salt.
C-H Acids (e.g., malonates)NaH, DBU, K₂CO₃THF, DMFThe choice depends on the pKa of the C-H acid. Malonates can often be deprotonated with K₂CO₃, while less acidic substrates may require a stronger base like NaH.[4]

Q2: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mixture of ethyl acetate and hexanes is a good starting point. Adjust the polarity to achieve an Rf of ~0.3-0.5 for your starting material or product. Adding 1% triethylamine to the eluent can prevent streaking if your compounds are basic.

  • Visualization: Visualize the spots under UV light (254 nm). You should see the consumption of the 3-(bromomethyl)isoquinoline and the appearance of a new, typically more polar, product spot.

Q3: What are the best practices for purifying the final product?

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and other water-soluble salts. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purification:

    • Column Chromatography: This is the most common method. Use silica gel and an eluent system optimized during TLC analysis. As mentioned, adding a small amount of triethylamine to the eluent can improve peak shape for basic isoquinoline derivatives.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.[5]

    • Acid/Base Extraction: For basic products, an acid wash (e.g., 1M HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent.

Visualizations and Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a troubleshooting workflow, and a typical experimental setup.

SN2_Mechanism Nuc Nu-H Product 3-(Nu-methyl)isoquinoline Nuc->Product 1. Deprotonation 2. SN2 Attack Iso 3-(Bromomethyl)isoquinoline Iso->Product Salts Base-H⁺ + Br⁻ Iso->Salts Br⁻ displaced Base Base Base->Salts Protonation

Caption: General SN2 alkylation pathway.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Check_Yield Is Conversion >80%? Monitor->Check_Yield Workup Proceed to Workup & Purification Check_Yield->Workup Yes Troubleshoot Troubleshoot Low Conversion Check_Yield->Troubleshoot No Check_Side_Products Are Side Products Present? Troubleshoot->Check_Side_Products Check_Side_Products->Workup No Optimize_Selectivity Optimize for Selectivity Check_Side_Products->Optimize_Selectivity Yes Optimize_Selectivity->Monitor

Caption: Diagram of a standard laboratory setup.

Experimental Protocols

The following are generalized, step-by-step procedures for the alkylation of a phenol and a primary amine. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: O-Alkylation of a Phenol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and the chosen solvent (e.g., DMF, ~0.2 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the stirred solution. [3]3. Reagent Addition: Add 3-(bromomethyl)isoquinoline (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C for DMF) and monitor its progress by TLC. [3]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: N-Alkylation of a Primary Amine
  • Setup: To a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., ACN, ~0.2 M).

  • Base Addition: Add K₂CO₃ (2.5 eq) or DIPEA (2.5 eq) to the solution. [3]3. Reagent Addition: Add 3-(bromomethyl)isoquinoline (1.05 eq) to the reaction mixture. Note: Using a slight excess of the amine can sometimes help prevent di-alkylation.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less nucleophilic amines.

  • Work-up: Upon completion, filter off any inorganic solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as silica gel column chromatography, to yield the mono-N-alkylated product. A second, less polar product corresponding to the di-alkylated amine may also be observed.

References

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). PMC - NIH. [Link]

  • Alkylation of Quinoline and Isoquinoline in the Presence of LiCl. (2025). ResearchGate. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2015). PMC - NIH. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Andrew G Myers Research Group - Harvard University. [Link]

  • Optimization of reaction conditions. [a]. ResearchGate. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023). PMC. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. [Link]

  • Purification of isoquinoline - JPH01153679A.
  • Process for making isoquinoline compounds - WO2014014834A1.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]

  • Optimization of the reaction conditions for the alkylation step using bromide 4. ResearchGate. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • SCIENTIFIC PAPER PREPARATIVE SEPARATION OF THREE ISOQUINOLINE ALKALOIDS FROM BERBERIDIS RADIX BY PH-ZONE-REFINING COUNTER-CURREN. ResearchGate. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Improving regioselectivity in the synthesis of 3-substituted isoquinolines

Welcome to the Technical Support Center for the synthesis of 3-substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high regioselectivity in your synthetic routes. Here, we combine established principles with modern solutions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the control of regioselectivity in the synthesis of 3-substituted isoquinolines.

Q1: What are the primary factors influencing regioselectivity in classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions?

A1: In classical isoquinoline syntheses, regioselectivity is primarily governed by the principles of electrophilic aromatic substitution. The key factors are:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the aromatic ring of the starting material (e.g., a β-phenethylamine derivative) activate the ortho and para positions towards electrophilic attack by the cyclizing electrophile. Conversely, electron-withdrawing groups (EWGs) deactivate these positions. The position of cyclization will be strongly influenced by the location and nature of these substituents.[1][2][3][4]

  • Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the electrophile to the adjacent ortho position, potentially favoring cyclization at a less hindered site.[5][6]

  • Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly impact the regiochemical outcome. For instance, in the Pictet-Spengler reaction, stronger acids and higher temperatures often favor the thermodynamically more stable product.[7][8]

Q2: How have modern synthetic methods improved regioselectivity in the synthesis of 3-substituted isoquinolines?

A2: Modern synthetic methods, particularly those employing transition-metal catalysis, offer significantly enhanced control over regioselectivity. The key innovation has been the use of directing groups . These are functional groups on the starting material that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby directing the cyclization to a desired position.[5][9][10][11] This approach can often override the inherent electronic and steric biases of the substrate. Common transition metals used include rhodium, palladium, ruthenium, and cobalt.[5][10][12][13]

Q3: I am working with a substrate that has multiple potential cyclization sites. What general strategies can I employ to favor the formation of a single regioisomer?

A3: When faced with multiple potential cyclization sites, a systematic approach is crucial:

  • Substrate Modification: If possible, modify the substituents on your aromatic ring to electronically favor the desired cyclization position. For example, introduce a strong electron-donating group para to the desired site of ring closure.

  • Reaction Condition Optimization: Systematically screen reaction parameters such as catalyst, solvent, temperature, and reaction time. Lowering the temperature may favor the kinetically controlled product.[5]

  • Employ a Directing Group: This is often the most effective strategy. Choose a directing group that will selectively position the catalyst to activate the C-H bond at the desired location. Common directing groups include N-methoxyamides, oximes, and picolinamides.[5][9]

  • Use of Blocking Groups: In some cases, a bulky, inert group can be temporarily installed to physically block an undesired reaction site.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, presented in a question-and-answer format.

Guide 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[1][14][15] However, regioselectivity can be a challenge with substituted β-phenethylamides.

Q: My Bischler-Napieralski reaction on a meta-substituted phenethylamide is giving a mixture of regioisomers. How can I improve the selectivity?

A: The formation of regioisomers in the Bischler-Napieralski reaction is a common problem when the two potential cyclization sites (ortho and para to the ethylamine moiety) have similar reactivity. Here’s how to troubleshoot this issue:

  • Influence of Substituents: An electron-donating group at the meta position will direct the cyclization para to itself, leading to a 6-substituted dihydroisoquinoline. If you are observing a mixture, it's possible the directing effect is not strong enough or is being counteracted by steric factors.

  • Choice of Dehydrating Agent: The strength of the dehydrating agent can influence the reaction outcome. For less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) may be necessary.[1][3] However, harsher conditions can sometimes lead to reduced selectivity.

  • Temperature Control: While heating is often required, excessively high temperatures can lead to side reactions and potentially affect the regiochemical ratio.[1] Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Modern Alternatives: For challenging substrates, consider a milder, modern protocol using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine.[1]

Experimental Protocol: Bischler-Napieralski Reaction using POCl₃

  • Reaction Setup: Dissolve the β-arylethylamide (1.0 equiv) in a dry, high-boiling solvent such as toluene or xylene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and slowly add phosphoryl chloride (POCl₃, 2.0-3.0 equiv).[1]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (80-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., NaOH or K₂CO₃).[1]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Logical Workflow for Troubleshooting Bischler-Napieralski Regioselectivity

start Mixture of Regioisomers Observed substituent_effect Analyze Electronic and Steric Effects of Substituents start->substituent_effect dehydrating_agent Modify Dehydrating Agent substituent_effect->dehydrating_agent If electronics are ambiguous temperature Optimize Reaction Temperature dehydrating_agent->temperature If selectivity is still poor outcome Improved Regioselectivity dehydrating_agent->outcome Stronger/milder agent improves selectivity modern_method Consider Modern Alternatives (e.g., Tf₂O) temperature->modern_method If classical methods fail temperature->outcome Lower temperature improves selectivity modern_method->outcome

Caption: Troubleshooting workflow for regioselectivity in the Bischler-Napieralski reaction.

Guide 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[17][18] Regioselectivity is a key consideration, especially with asymmetrically substituted aromatic rings.

Q: I am attempting to synthesize an 8-substituted tetrahydroisoquinoline via a Pictet-Spengler reaction, but I am predominantly getting the 6-substituted isomer. How can I favor the ortho-cyclization?

A: The formation of the 6-substituted isomer (para-cyclization) is often the thermodynamically favored outcome in the Pictet-Spengler reaction.[8] To favor the kinetically controlled 8-substituted isomer (ortho-cyclization), consider the following:

  • pH Control: For substrates with a meta-hydroxyl group, adjusting the pH to neutral or slightly basic conditions can favor the formation of the ortho-cyclized product.[8] This is thought to proceed through a zwitterionic intermediate that directs the cyclization to the ortho position.

  • Milder Reaction Conditions: Avoid harsh acidic conditions and high temperatures, which tend to favor the thermodynamic product.[7][8] Milder catalysts like chiral phosphoric acids or even acid-free conditions have been shown to be effective for sensitive substrates.[7]

  • Solvent Screening: The choice of solvent can influence the reaction pathway. While protic solvents are traditional, aprotic media have sometimes yielded superior results and can influence regioselectivity.[7]

  • Substrate Design: If feasible, introducing a bulky substituent at the 5-position of the β-phenethylamine can sterically block the para-cyclization, thereby favoring the ortho pathway.

Experimental Protocol: Pictet-Spengler Reaction

  • Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, dichloromethane, or a protic solvent like ethanol).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) under an inert atmosphere.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by TLC or HPLC.[7]

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.

Decision Diagram for Pictet-Spengler Regioselectivity

start Desired Regioisomer? para_cyclization 6-Substituted (Para) Use strong acid (TFA, HCl) Increase temperature start->para_cyclization Para ortho_cyclization 8-Substituted (Ortho) Use neutral/basic pH (for m-OH substrates) Use milder conditions Consider steric blocking group start->ortho_cyclization Ortho outcome Target Isomer para_cyclization->outcome ortho_cyclization->outcome

Caption: Decision-making for achieving desired regioselectivity in the Pictet-Spengler reaction.

Guide 3: Transition-Metal-Catalyzed C-H Activation/Annulation

Modern transition-metal-catalyzed methods provide excellent tools for controlling regioselectivity through the use of directing groups.[5][9][10][11]

Q: I am using an N-methoxy benzamide as a directing group for a palladium-catalyzed C-H activation to synthesize a 3,4-substituted isoquinolone, but I am getting low yields and poor regioselectivity. What should I check?

A: Low yields and poor regioselectivity in these reactions often point to issues with the catalytic cycle. Here's a troubleshooting guide:

  • Catalyst and Ligand Choice: The choice of the transition metal and its ligands is critical. For palladium-catalyzed reactions, different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) can have a significant impact on the outcome.[5][19][20] The ligands influence the steric and electronic environment around the metal center, which in turn affects regioselectivity.

  • Oxidant: Many C-H activation reactions require an oxidant to regenerate the active catalyst. Ensure you are using a suitable oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) and that it is fresh and properly stored.[5][20]

  • Directing Group Integrity: Confirm that your N-methoxy benzamide directing group is stable under the reaction conditions and is effectively coordinating to the metal center.

  • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[21]

  • Solvent and Temperature: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents such as toluene, DMF, and DCE. C-H activation reactions can be sensitive to temperature; a gradual increase may be necessary if the reaction is sluggish, but be wary of catalyst decomposition at excessively high temperatures.[5][21]

Experimental Protocol: Palladium-Catalyzed C-H Activation/Annulation

This protocol is for the synthesis of a 3,4-substituted hydroisoquinolone from an N-methoxy benzamide and a 2,3-allenoic acid ester.[20]

  • Reaction Setup: In a sealed tube, combine the N-methoxy benzamide (1.0 equiv), the 2,3-allenoic acid ester (1.5 equiv), Pd(CH₃CN)₂Cl₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in a dry solvent like DCE under an inert atmosphere.

  • Reaction: Heat the mixture at a predetermined temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours), monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Data Summary Tables

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction

Dehydrating AgentTypical ConditionsSubstrate SuitabilityPotential Issues
POCl₃Reflux in toluene or xyleneElectron-rich substratesMay not be strong enough for deactivated rings
P₂O₅ in POCl₃RefluxDeactivated or less reactive substratesHarsher conditions, potential for side reactions and reduced selectivity
Tf₂O, 2-chloropyridine-20 °C to 0 °C in DCMWide range of substratesReagents are sensitive to moisture

Table 2: Influence of Reaction Conditions on Pictet-Spengler Regioselectivity

ConditionTo Favor 6-Substituted (Para) IsomerTo Favor 8-Substituted (Ortho) IsomerReference(s)
pH/Catalyst Strong acid (TFA, HCl)Neutral or slightly basic (for m-OH substrates)[8]
Temperature Higher temperatures (reflux)Lower temperatures[7][8]
Substrate Electronically favoredSterically demanding group at C5[8]

References

  • BenchChem. (2025). Improving regioselectivity in the synthesis of 1(2H)
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine. BenchChem Technical Support.
  • Wang, L., et al. (2017). Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. Organic Letters. Available from: [Link]

  • Synfacts. (2015). Cobalt(III)-Catalyzed Synthesis of Isoquinolines from O-Acyl Oximes and Alkynes. Synfacts.
  • Judeh, Z. H. M., et al. (2003).
  • BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines. BenchChem Technical Support.
  • Mondal, S., et al. (2026).
  • BenchChem. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem Technical Support.
  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia.
  • Mondal, S., et al. (2026).
  • BenchChem. (2025). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. BenchChem Technical Support.
  • Yoshida, K., et al. (2014). Concise synthesis of multisubstituted isoquinolines from pyridines by regioselective Diels-Alder reactions of 2-silyl-3,4-pyridynes. PubMed.
  • Ahluwalia, V. K., & Parashar, R. K. (2002). Bischler-Napieralski Reaction. In Organic Reaction Mechanisms.
  • ResearchGate. (n.d.). Transition-Metal-Catalyzed synthesis of isoquinolines.
  • Wikipedia. (2023). Bischler–Napieralski reaction. Wikipedia.
  • ResearchGate. (n.d.). Synthesis of 3-substituted isoquinolinone by Sangepu et al.
  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Yoo, W.-J., et al. (2006). Development of the Pictet−Spengler Reaction Catalyzed by AuCl3/AgOTf. The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Chemical Communications (RSC Publishing). (2025).
  • van der Heijden, M. A., et al. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • ResearchGate. (n.d.). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
  • ResearchGate. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. BenchChem Technical Support.
  • Ahluwalia, V. K., & Parashar, R. K. (2002). Pictet-Spengler Isoquinoline Synthesis. In Organic Reaction Mechanisms.
  • Whaley, W. M., & Govindachari, T. R. (1951).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Molecules. (2017).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Quimicaorganica.org. (n.d.). Isoquinoline synthesis.
  • Organic Chemistry Reaction. (2026). Pomeranz-Fritsch Reaction.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem Technical Support.
  • Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)
  • Scribd. (n.d.). Bischler-Napieralski Isoquinoline Synthesis.
  • Quimicaorganica.org. (2010). Isoquinoline synthesis.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • ResearchGate. (n.d.). 3-Substituted isoquinolone synthesis via Rh(III)
  • The Journal of Organic Chemistry. (2023). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions.
  • National Center for Biotechnology Information. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • National Center for Biotechnology Information. (2025).

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Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Alternative Reagents for the C3-Functionalization of Isoquinolines

Audience: Researchers, scientists, and drug development professionals. Executive Summary The isoquinoline scaffold is a privileged pharmacophore in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in drug discovery. However, direct functionalization at the C3 position remains a formidable synthetic challenge. Due to the intrinsic electronic properties of the isoquinoline ring, the nitrogen atom withdraws electron density, making the C1 position highly electrophilic. Conversely, the C4 position is the most electron-rich site on the heterocyclic ring, naturally favoring electrophilic aromatic substitution (EAS). Consequently, the C3 position is electronically "mismatched" for both standard nucleophilic and electrophilic attacks without specific activation modes.

This guide provides an objective, data-driven comparison of three state-of-the-art reagent systems for C3-functionalization: Iridium(III)-catalyzed alkylation , Copper(I)-catalyzed amination , and Nickel(II)-catalyzed electrophilic functionalization .

Mechanistic Pathways & Logical Relationships

To overcome the C3 electronic mismatch, modern methodologies employ transition-metal catalysis coupled with directing groups, pre-functionalized starting materials, or dearomatization strategies.

G Iso Isoquinoline Core (C3 Functionalization) Ir Ir(III) Catalysis [Cp*IrCl2]2 / Diazo Iso->Ir N-Acetyl DG Cu Cu(I) Catalysis CuI / DMEDA Iso->Cu C3-Halogenated Ni Ni(II) Catalysis NiX2 / Grignard Iso->Ni Unactivated Ir_Mech Metal Carbene Migratory Insertion Ir->Ir_Mech Cu_Mech Goldberg-Ullmann Cross-Coupling Cu->Cu_Mech Ni_Mech 1,4-Dihydroisoquinoline Enamine Trapping Ni->Ni_Mech Ir_Prod C3-Alkylated Isoquinolines Ir_Mech->Ir_Prod Cu_Prod C3-Aminated Isoquinolines Cu_Mech->Cu_Prod Ni_Prod C3-Thioetherified/ Alkylated Isoquinolines Ni_Mech->Ni_Prod

Caption: Logical pathways for C3-functionalization of isoquinolines based on catalyst and substrate type.

Comparative Analysis of Reagent Systems

The following table summarizes the quantitative performance and operational parameters of each reagent system.

Reagent SystemActive Catalyst / AdditivesReaction TypeTypical YieldsRegioselectivityKey Advantage
System A: Ir(III) / Diazo [Cp*IrCl2]2, AgBF₄, Boc-Pro-OHC(3)-Alkylation65–85%Exclusive C3High atom economy, mild conditions
System B: Cu(I) / DMEDA CuI, DMEDA, K₂CO₃C(3)-Amination50–96%Exclusive C3Access to highly fluorescent derivatives
System C: Ni(II) / Grignard NiX₂, EtMgBr, DDQC(3)-Thioetherification70–90%Exclusive C3Room temperature, no directing group required

In-Depth Reagent Profiles & Experimental Protocols

System A: Ir(III)/Diazo Reagents for C(3)-Alkylation

Causality & Mechanism: The use of [Cp*IrCl2]2 with acceptor-acceptor diazo compounds enables direct C3-alkylation via a metal carbene migratory insertion pathway[1]. The substrate, N-acetyl-1,2-dihydroisoquinoline, utilizes the acetyl group as a transient directing group. Crucially, hexafluoroisopropanol (HFIP) is required as a solvent because it forms strong hydrogen bonds with the weakly coordinating acetyl group, thereby enhancing its directing ability and favoring proximal C-H activation[1]. Additionally, Boc-Pro-OH acts as an amino acid ligand to facilitate the C-H cleavage step by lowering the activation energy of the concerted metalation-deprotonation (CMD) process[1].

Self-Validating Protocol:

  • Preparation: In a dried Schlenk tube under an argon atmosphere, add N-acetyl-1,2-dihydroisoquinoline (0.2 mmol) and the target diazo compound (0.3 mmol).

  • Catalyst Loading: Add [Cp*IrCl2]2 (3 mol%), AgBF₄ (12 mol%), and Boc-Pro-OH (20 mol%). Validation: The addition of AgBF₄ abstracts the chloride ligands from the Ir precatalyst, generating the active, highly electrophilic cationic Ir(III) species (indicated by a slight color shift).

  • Solvent Addition: Inject HFIP (2.0 mL).

  • Reaction: Stir the mixture at 60 °C for 12 hours. Validation: Monitor via TLC. The formation of the metalacycle intermediate can be independently verified by extracting a 10 μL aliquot and subjecting it to ESI-HRMS[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal particulates. Concentrate under reduced pressure and purify via silica gel chromatography.

System B: Cu(I)/DMEDA for C(3)-Amination (Goldberg-Ullmann Type)

Causality & Mechanism: For the synthesis of fluorescent isoquinoline-3-amine derivatives, direct C-H amination is thermodynamically unfavorable. Instead, a Goldberg-Ullmann coupling using 3-bromoisoquinoline is highly effective[2]. CuI serves as the precatalyst, while N,N'-dimethylethylenediamine (DMEDA) acts as a bidentate ligand. DMEDA is critical because it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, stabilizes the active catalytic center, and increases the solubility of the copper complex in the n-butanol solvent[2].

Self-Validating Protocol:

  • Preparation: Combine 3-bromoisoquinoline (1.0 mmol), the desired amide/amine (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in a pressure tube.

  • Ligand & Solvent: Add DMEDA (20 mol%) and n-butanol (5.0 mL). Validation: The mixture will transition to a characteristic deep blue/green hue, confirming the formation of the active Cu-DMEDA complex.

  • Reaction: Seal the tube and heat at 100 °C for 24 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Extract with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify by column chromatography. Validation: The resulting 3-aminoisoquinoline derivatives exhibit strong visible fluorescence under UV light (365 nm), providing immediate qualitative confirmation of product formation[2].

System C: Ni(II)/Grignard for C(3)-Electrophilic Functionalization

Causality & Mechanism: Unactivated isoquinolines can be functionalized at C3 without directing groups using a transient dearomatization strategy[3]. The addition of a Grignard reagent to NiX₂ generates a transient nickel hydride (Ni-H) species. This species undergoes 1,4-addition to the isoquinoline, yielding a 1,4-dihydroisoquinoline intermediate[3]. This dearomatized intermediate possesses enamine-like reactivity, making the C3 position exclusively nucleophilic. After trapping an external electrophile (e.g., diphenyl disulfide), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to oxidatively restore the aromaticity[3].

Self-Validating Protocol:

  • Activation: To a vial containing NiBr₂ (3.0 mol%) and isoquinoline (0.4 mmol) in dimethyldiglycol (DEDM, 2.0 mL), add the Grignard reagent (e.g., EtMgBr, 1.5 equiv) dropwise at room temperature. Stir for 20 minutes. Validation: The rapid consumption of the starting material to form the 1,4-dihydroisoquinoline intermediate can be tracked via GC-MS.

  • Electrophilic Trapping: Add the electrophile (e.g., diphenyl disulfide, 1.5 equiv) and stir for another 20 minutes.

  • Aromatization: Add DDQ (1.0 equiv) to oxidatively aromatize the intermediate. Validation: The addition of DDQ causes an immediate color change and mild exotherm, indicating the successful re-aromatization of the isoquinoline core.

  • Workup: Quench with saturated NaHCO₃ solution, extract with dichloromethane, dry, and purify via flash chromatography.

Experimental Workflows

Workflow Step1 1. Preparation N-Acetyl-1,2-DHIQ + Diazo Compound Step2 2. Catalysis [Cp*IrCl2]2 (3 mol%) AgBF4 (12 mol%) Step1->Step2 Step3 3. Activation Boc-Pro-OH HFIP Solvent Step2->Step3 Step4 4. Reaction 60 °C, 12 h Argon Atm Step3->Step4 Step5 5. Isolation Celite Filtration Silica Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Ir(III)-catalyzed C3-alkylation of isoquinolines.

Conclusion & Selection Guide

  • For C-C Bond Formation (Alkylation): Opt for System A (Ir/Diazo) . It offers excellent atom economy and utilizes mild conditions, though it requires an N-acetyl directing group.

  • For C-N Bond Formation (Amination): Select System B (Cu/DMEDA) . It is the gold standard for accessing highly fluorescent 3-aminoisoquinoline derivatives, provided a halogenated starting material is available.

  • For Direct Functionalization of Unactivated Cores: Choose System C (Ni/Grignard) . This system bypasses the need for directing groups entirely by leveraging a clever dearomatization/rearomatization cascade, making it ideal for late-stage functionalization.

References

1.[1] Title: Iridium(III)-Catalyzed C(3)–H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion | Organic Letters Source: acs.org URL: [Link]

2.[2] Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: mdpi.com URL: [Link]

3.[3] Title: Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature Source: polyu.edu.hk URL: [Link]

Sources

Comparative

Comparative study of isoquinoline synthesis methods: Bischler-Napieralski vs. Pictet-Spengler

The isoquinoline scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry, serving as the structural backbone for numerous natural alkaloids and synthetic therapeutics. For researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry, serving as the structural backbone for numerous natural alkaloids and synthetic therapeutics. For researchers and drug development professionals, selecting the optimal synthetic route to construct this bicyclic system is a critical decision that impacts yield, scalability, and stereochemical control.

Two paramount methodologies dominate the construction of the isoquinoline core: the Bischler-Napieralski (BN) reaction and the Pictet-Spengler (PS) reaction. While both rely on intramolecular electrophilic aromatic substitution (EAS), their precursor requirements, reactive intermediates, and resulting oxidation states differ significantly. This guide provides an objective, data-driven comparison of these two foundational methods, detailing mechanistic causality, self-validating experimental protocols, and performance metrics to guide your synthetic strategy.

Mechanistic Causality: Nitrilium vs. Iminium Intermediates

Understanding the divergent mechanisms of these reactions is essential for troubleshooting and optimizing yields.

The Bischler-Napieralski Reaction The BN reaction involves the cyclodehydration of β-arylethylamides to yield 3,4-dihydroisoquinolines. Driven by strong dehydrating agents (such as POCl3​ , P2​O5​ , or Tf2​O ), the amide is converted into a highly electrophilic nitrilium ion intermediate. Causality in Substrate Scope: Because the nitrilium ion is a hard electrophile, the subsequent intramolecular EAS requires a relatively electron-rich aromatic ring. The presence of electron-donating groups (EDGs) at the meta position of the aromatic ring (relative to the alkyl chain) strongly directs and facilitates the cyclization, whereas electron-withdrawing groups (EWGs) can completely stall the reaction, as detailed in1[1].

The Pictet-Spengler Reaction Conversely, the PS reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which is subsequently protonated to an iminium ion. This intermediate undergoes EAS to yield a 1,2,3,4-tetrahydroisoquinoline. Causality in Substrate Scope: The iminium ion is a softer electrophile. While it still benefits from EDGs on the aromatic ring, the PS reaction is highly sensitive to steric hindrance on the carbonyl component. However, the mild nature of the iminium intermediate makes the PS reaction highly amenable to asymmetric catalysis, a major advantage in modern drug discovery[2][3].

G cluster_BN Bischler-Napieralski Pathway cluster_PS Pictet-Spengler Pathway BN_Start β-Arylethylamide BN_Dehyd Dehydration (POCl3/Tf2O) Nitrilium Ion Formation BN_Start->BN_Dehyd BN_Cycl Electrophilic Aromatic Substitution BN_Dehyd->BN_Cycl BN_Prod 3,4-Dihydroisoquinoline BN_Cycl->BN_Prod PS_Start β-Arylethylamine + Aldehyde/Ketone PS_Cond Condensation Iminium Ion Formation PS_Start->PS_Cond PS_Cycl Electrophilic Aromatic Substitution PS_Cond->PS_Cycl PS_Prod 1,2,3,4-Tetrahydroisoquinoline PS_Cycl->PS_Prod

Mechanistic comparison of Bischler-Napieralski and Pictet-Spengler pathways.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation and product integrity.

Protocol 1: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines

Based on classical optimization strategies utilizing POCl3​ [1].

  • Substrate Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere. Causality: Moisture must be strictly excluded. Dehydrating agents rapidly hydrolyze in the presence of water, quenching the active electrophile and generating HCl, which can lead to undesired side reactions.

  • Activation: Cool the solution to 0 °C. Slowly add POCl3​ (2.5 equiv) dropwise. Once added, heat the reaction mixture to reflux (110 °C). Causality: Low temperature during addition prevents uncontrolled exothermic degradation. Reflux provides the thermodynamic activation energy necessary to overcome the barrier for ring closure, especially in less reactive substrates.

  • Validation Checkpoint (In-Process): After 2-4 hours, analyze an aliquot via LC-MS. The system is validated to proceed when the mass of the starting amide ( M+H ) is completely replaced by the cyclized dihydroisoquinoline mass ( M+H−18 ).

  • Quench & Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous layer to pH 8-9 using 2M NaOH, then extract with dichloromethane (DCM). Causality: Ice controls the aggressive exothermic hydrolysis of excess POCl3​ . Basification is critical to deprotonate the resulting dihydroisoquinolinium salt, converting it to the free base for organic extraction.

  • Structural Validation: Post-purification, 1H NMR must confirm the loss of the amide N-H proton and exhibit a distinct downfield shift characteristic of the newly formed imine carbon (C1).

Protocol 2: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinolines

Adapted from standardized procedures for tetrahydro-β-carboline and THIQ synthesis[4].

  • Imine Condensation: Combine the β-arylethylamine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM over 4Å molecular sieves. Stir at room temperature for 2 hours. Causality: Pre-forming the imine and utilizing molecular sieves to sequester water pushes the condensation equilibrium forward, preventing the aldehyde from participating in side reactions during the acid-catalyzed step.

  • Cyclization: Filter off the molecular sieves. Add trifluoroacetic acid (TFA, 1.5 equiv) to the filtrate and heat to 40-60 °C. Causality: TFA protonates the imine to form the highly reactive iminium species. This lowers the LUMO energy of the electrophile, facilitating the EAS ring closure by the adjacent aromatic ring.

  • Validation Checkpoint (In-Process): TLC monitoring (e.g., 9:1 DCM:MeOH) should confirm the complete consumption of the intermediate imine.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~7.5). Extract with ethyl acetate. Causality: Neutralization halts the acid-catalyzed process and frees the basic secondary amine product for organic extraction.

  • Structural Validation: Post-purification, 13C NMR is critical. The newly formed C1 sp3 carbon typically resonates between 50-60 ppm, definitively distinguishing it from the sp2 imine carbon of any uncyclized intermediate.

Workflow Start Substrate Preparation (Dry Solvent, Inert Atm) Split Select Methodology Start->Split BN_Path Add Dehydrating Agent (POCl3/Tf2O, Heat) Split->BN_Path Amide Precursor PS_Path Add Acid Catalyst (TFA/HCl, Heat) Split->PS_Path Amine + Carbonyl Monitor TLC/LC-MS Monitoring (Check Conversion) BN_Path->Monitor PS_Path->Monitor Quench_BN Ice Quench & Basify (pH 8-9) Monitor->Quench_BN BN Complete Quench_PS Neutralization (NaHCO3 aq.) Monitor->Quench_PS PS Complete Purify Extraction & Column Chromatography Quench_BN->Purify Quench_PS->Purify

Step-by-step experimental workflow logic for isoquinoline synthesis.

Quantitative Data & Performance Comparison

When designing a synthetic route, the choice between BN and PS often comes down to the required oxidation state of the product, the electronic nature of the starting materials, and the need for stereocontrol. The following table summarizes their comparative performance based on recent literature and optimization studies[1][2][4].

ParameterBischler-Napieralski (BN)Pictet-Spengler (PS)
Starting Materials β-arylethylamidesβ-arylethylamines + Aldehydes/Ketones
Primary Product 3,4-Dihydroisoquinolines1,2,3,4-Tetrahydroisoquinolines
Typical Reagents POCl3​ , P2​O5​ , Tf2​O /2-chloropyridineTFA, HCl, Lewis Acids, Chiral Phosphoric Acids
Reaction Conditions Harsh (Reflux, strong dehydrating agents)Mild to Moderate (Room temp to reflux, acid catalysis)
Substrate Scope Strictly requires electron-rich aromatic ringsBroad; highly amenable to asymmetric catalysis
Typical Yields 60–90% (highly dependent on EDGs)70–98% (excellent for tryptamine/electron-rich systems)
Stereocontrol N/A (Forms planar imine)Excellent (via chiral Brønsted acids or thiourea catalysts)
Key Limitation Poor tolerance for electron-withdrawing groupsSensitive to steric bulk on the carbonyl component

Modern Advancements in Isoquinoline Synthesis

While the classical protocols remain foundational, modern synthetic chemistry has significantly expanded the utility of both reactions:

  • Asymmetric Pictet-Spengler Reactions: The development of chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) and hydrogen-bonding thiourea catalysts has revolutionized the PS reaction. These organocatalysts enable the highly enantioselective synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which is vital for natural product total synthesis and pharmaceutical development[2][3].

  • Chemoenzymatic Cascades: Recent green chemistry initiatives have successfully coupled enzymatic oxidation with the PS reaction. For example, laccase/TEMPO systems can oxidize benzylic alcohols to aldehydes in situ, which immediately undergo a phosphate-mediated Pictet-Spengler reaction with amines. This one-pot cascade operates under mild aqueous conditions, yielding up to 87% without the need for harsh acids[5].

  • Milder Bischler-Napieralski Conditions: To circumvent the harshness of POCl3​ at reflux, modern BN protocols increasingly utilize trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine at low temperatures (-20 °C to 0 °C). This modification drastically improves functional group tolerance and suppresses tar formation, expanding the scope of accessible dihydroisoquinolines[1].

References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, ACS Publications. Available at:[Link]

  • Erdmann, V., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI Catalysts. Available at:[Link]

Sources

Validation

Advantages of using 3-(bromomethyl)isoquinoline over other alkylating agents

The Strategic Advantage of 3-(Bromomethyl)isoquinoline in Drug Discovery and Bioconjugation: A Comparative Guide As drug discovery shifts toward highly targeted, complex molecular architectures, the selection of alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 3-(Bromomethyl)isoquinoline in Drug Discovery and Bioconjugation: A Comparative Guide

As drug discovery shifts toward highly targeted, complex molecular architectures, the selection of alkylating agents during synthesis is no longer just about chemical reactivity—it is about strategic pharmacophore integration. While traditional agents like benzyl bromide or methyl iodide serve as excellent foundational building blocks, they offer little in terms of biological target engagement.

Enter 3-(bromomethyl)isoquinoline , a specialized bifunctional reagent. It acts not only as a highly efficient electrophile for late-stage functionalization but also permanently installs the isoquinoline scaffold—a privileged structure in medicinal chemistry known to enhance binding affinity through π−π stacking and hydrogen bonding[1]. This guide objectively compares 3-(bromomethyl)isoquinoline against standard alkylating agents and provides validated, self-correcting protocols for its application.

Mechanistic & Structural Advantages

The superiority of 3-(bromomethyl)isoquinoline in medicinal chemistry stems from the convergence of electronic activation and structural rigidity:

  • Electronic Tuning via the Isoquinoline Nitrogen: In 3-(bromomethyl)isoquinoline, the bromomethyl group is situated adjacent to the nitrogen atom (position 2) of the aromatic ring. The strong inductive electron-withdrawing effect of this nitrogen significantly increases the partial positive charge on the benzylic carbon. This lowers the activation energy for nucleophilic attack, accelerating SN​2 kinetics compared to a standard, un-substituted benzyl bromide.

  • Pharmacophore Integration: The isoquinoline core is frequently utilized in the design of STAT3/STAT6 modulators[2] and CXCR3 inhibitors[3]. By using 3-(bromomethyl)isoquinoline, chemists can bypass multi-step de novo ring syntheses and directly append this biologically active moiety onto secondary amines, sulfonamides, or thiols in a single step.

  • Steric and Metabolic Stability: Unlike flexible aliphatic chains, the rigid bicyclic isoquinoline system locks the appended molecule into specific conformational spaces, often reducing the entropic penalty upon binding to a target protein. Furthermore, the electron-deficient nature of the heterocycle provides enhanced metabolic stability against cytochrome P450-mediated oxidative degradation compared to simple benzylic groups.

Mechanism A Target Nucleophile (e.g., Amine/Thiol) C Transition State (Pi-System Stabilized) A->C Nucleophilic Attack B 3-(Bromomethyl)isoquinoline (Highly Electrophilic) B->C Inductive Activation by N2 D Alkylated Conjugate (Isoquinoline Scaffold Installed) C->D Covalent Bond Formation E Bromide Leaving Group (Br-) C->E Leaving Group Departure

Mechanistic pathway of SN2 alkylation using 3-(bromomethyl)isoquinoline.

Comparative Performance Data

To objectively evaluate 3-(bromomethyl)isoquinoline, we must benchmark it against the most commonly utilized alkylating agents in organic synthesis. The table below summarizes their quantitative and qualitative performance metrics.

Feature3-(Bromomethyl)isoquinolineBenzyl BromideMethyl Iodide2-(Bromomethyl)pyridine
Relative SN​2 Reactivity Very High (Inductively activated)HighExtremely HighVery High
Pharmacophore Value Excellent (Kinases, GPCRs, STATs)Low (Generic lipophilic)NoneHigh (Metal chelation)
Metabolic Stability High (Rigid bicyclic system)Moderate (Oxidation prone)LowModerate
Self-Alkylation Risk Low-Moderate (Steric shielding)NoneNoneHigh (Requires HBr salt)
Primary Utility Late-stage drug functionalizationLinker / Protecting groupSimple methylationLigand synthesis

Data Synthesis Note: While 2-(bromomethyl)pyridine is highly reactive, its exposed nitrogen makes it notoriously prone to polymerization (self-alkylation) unless strictly maintained as a hydrobromide salt. 3-(Bromomethyl)isoquinoline benefits from the steric bulk of the fused benzene ring, which moderately shields the nitrogen, providing a better shelf-life and handling profile while maintaining high electrophilicity.

Validated Experimental Protocol: N-Alkylation of Secondary Amines

The following protocol details the late-stage N-alkylation of a secondary amine to yield a tertiary isoquinoline conjugate (a common workflow in the synthesis of STAT3/6 modulators[2] and CXCR3 antagonists[3]).

Causality & Experimental Design: Anhydrous conditions are critical. The high electrophilicity of 3-(bromomethyl)isoquinoline makes it susceptible to competitive solvolysis (hydrolysis) if water is present, which would yield the inactive 3-(hydroxymethyl)isoquinoline byproduct. Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous base to neutralize any hydrobromide salts and deprotonate the amine without participating in nucleophilic attack itself.

Step-by-Step Methodology
  • Solvation: Dissolve the target secondary amine (1.0 eq, ~0.5 mmol) in 5.0 mL of anhydrous N,N -Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Activation: Add finely powdered, oven-dried K2​CO3​ (3.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the amine.

  • Electrophile Addition: Dissolve 3-(bromomethyl)isoquinoline (1.1 eq) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition keeps the localized concentration of the electrophile low, suppressing unwanted dialkylation or quaternary ammonium salt formation.

  • Thermal Incubation: Heat the reaction mixture to 45°C and stir for 4–6 hours.

  • Self-Validating Monitoring (LC-MS): At the 2-hour mark, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting amine mass peak and the emergence of a new peak at [M+142] m/z . This specific mass shift corresponds to the addition of the isoquinoline-3-ylmethyl cation ( C10​H8​N+ ) minus the displaced proton. If a peak at [M+284] m/z appears, dialkylation is occurring; immediately cool the reaction to room temperature.

  • Quenching & Extraction: Once complete, quench the reaction by pouring it into 20 mL of ice-cold saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. Solvation Anhydrous DMF S2 2. Activation Add K2CO3/DIPEA S1->S2 S3 3. Alkylation Add Electrophile S2->S3 S4 4. Validation LC-MS (+142 m/z) S3->S4 S5 5. Purification HPLC / Flash Silica S4->S5

Self-validating experimental workflow for N-alkylation using 3-(bromomethyl)isoquinoline.

References[2] WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3H-93wYHTbE8F491Y7Ye9Sk4h-2N-VxcQnSfWItl81urYl9Gzszj2MbSSVUQW6C4iXESrXtLhDfW_lvZVAhgmLz-JmoG4HVuxZurDBUq7UW4bWcxXhE18h6zJic8q1IFXs1kuxD1QWyF0pUPrmg==[3] WO2009124962A2 - Sulfonamides - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo3rYfJN7t4MRoeixwK1yeWNVS7QWgMlZIXshBTP4E6pMk1yb69szcc9vE1fiZIsutJvJj3-Spgp3uXs8zXIePh5wngKJORN5nC31Wj_u9lsuhc5X02Br3HT2HFfKCeQsp9pDBhXFpJoP5bgGgUg==[1] Design, Synthesis of Some Innovative Indolo[3,2- c ]Isoquinoline-5-One Analogs and Associated Bioactivities, Pharmacophore, Molecular Docking, MEP, and Conceptual DFT Studies - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa7e5yOwrpObqzTI29apyYMyAPttXtaoAgsV2B0SKF_a9Aaep2Hf23w1eQKt1bioFUj4bwFi3ORjUIjopQRGqxmcE9wSAysqd-0oQJHIjhQ9WLcWX6PMj7RTVYm-icP1Zqfx9Tks6DWDqD8vs6xzprHHNVMapSDdHf81eljPjFd9bg79xdddmUru43_y0JsFus_ukbojwAwzGZp0PpDkInamWWn6Lq1DjgfA648D6g3xC3wqdhAxeLYQeJOEYWm-oxvVvIJVxrVHCSidODlQedsssUXN8CsnxviVjMPGEVtD8Qfd1I0y8f8eBoSym5Sc3STz4_4SV-Hcw_jRSNVqSJKhBaGdWKhNPqRDDThdS96El9hJH2

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Substituted Isoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Strategic substitution at the 3-position of the isoquinoline ring has emerged as a particularly fruitful avenue for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the anticancer, antimicrobial, and neuroprotective properties of 3-substituted isoquinoline compounds, supported by experimental data, detailed protocols, and mechanistic insights to inform the rational design of next-generation therapeutics.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The quest for novel anticancer agents has identified the 3-substituted isoquinoline scaffold as a promising pharmacophore. The nature of the substituent at the 3-position profoundly influences the cytotoxic and antiproliferative activity of these compounds against various cancer cell lines.

Comparative Anticancer Efficacy

Recent studies have highlighted the critical role of the substitution pattern on the 3-position in determining the anticancer potency of isoquinoline derivatives. For instance, the presence of an aryl group at this position has been extensively explored, with the substitution pattern on the aryl ring itself playing a crucial role. A notable discovery is the significantly enhanced antiproliferative activity of compounds with meta-substituents on the 3-aryl ring compared to their para-substituted counterparts.[1] This difference in activity can be dramatic, with some meta-substituted compounds being up to 700-fold more active.[2]

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of 3-Arylisoquinoline Analogs

Compound ID3-Aryl SubstituentMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)Reference
1 3-Fluorophenyl0.070.120.080.09[1]
2 4-Fluorophenyl>100>100>100>100[1]
3 3-Methoxyphenyl0.150.210.130.18[1]
4 4-Methoxyphenyl>50>50>50>50[2]
5 (3g) 3-Arylisoquinoline1.30 (NCI-H446)---[3]
6 (3x) 3-Arylisoquinoline1.32 (NCI-H446)---[3]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Mechanisms of Anticancer Action

The anticancer effects of 3-substituted isoquinolines are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[4]

  • Microtubule Destabilization: Certain 3-arylisoquinolinones, particularly those with meta-substituents, have been shown to interact with microtubules, a critical component of the cytoskeleton involved in cell division.[2] By disrupting microtubule dynamics, these compounds can induce a G2/M cell cycle arrest and trigger apoptosis.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival that is frequently hyperactivated in cancer.[5] Several 3-arylisoquinoline derivatives have been identified as dual inhibitors of Topoisomerase I and II and have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of mitochondrial apoptosis.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline 3-Arylisoquinoline Inhibitor Isoquinoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for 3-arylisoquinoline anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Causality Behind Experimental Choices: This assay is selected for its reliability and high-throughput screening capability. The principle lies in the fact that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-substituted isoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 or GI50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Isoquinoline Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50/GI50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 3-Substituted isoquinolines have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Efficacy

The antimicrobial spectrum and potency of 3-substituted isoquinolines are highly dependent on the nature of the substituent. Both natural and synthetic derivatives have shown significant activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Substituted Isoquinoline Derivatives

Compound/ClassSubstituent at C3Staphylococcus aureusEscherichia coliCandida albicansReference
LEI-800 Sulfonamide derivative-12 (FQ-resistant)-[6]
Compound 5h Benzylidene-dione12.525-[7]
Compound 9f 3-Aryl-isoquinoline--3.651 (EC50)[8]
(+)-Actinodaphnine Natural Alkaloid≥5030062.5-1000[9]
Chelerythrine Natural Alkaloid1.9-Strong Activity[10]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.

Mechanisms of Antimicrobial Action

The mechanisms by which 3-substituted isoquinolines exert their antimicrobial effects are diverse and can involve the inhibition of essential bacterial enzymes or disruption of cellular structures.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication.[11] Some isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, exhibiting a mode of action distinct from that of fluoroquinolones.[6][12] This makes them promising candidates for combating fluoroquinolone-resistant bacteria.

  • Succinate Dehydrogenase (SDH) Inhibition: SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Novel isoquinoline derivatives containing an oxime moiety have been shown to inhibit fungal SDH, leading to their antifungal activity.[13]

Antimicrobial_Mechanisms Isoquinoline 3-Substituted Isoquinoline Gyrase Bacterial DNA Gyrase Isoquinoline->Gyrase SDH Fungal Succinate Dehydrogenase Isoquinoline->SDH Replication DNA Replication Gyrase->Replication Inhibition1 Inhibition Respiration Cellular Respiration SDH->Respiration Inhibition2 Inhibition

Caption: Mechanisms of antimicrobial action of 3-substituted isoquinolines.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Causality Behind Experimental Choices: This method is chosen for its efficiency, reproducibility, and suitability for testing a large number of compounds. It allows for the precise determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the 3-substituted isoquinoline compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to the desired final concentration in the wells (typically 5 x 105 CFU/mL for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum, except for the sterility control wells.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a known antimicrobial agent).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity: Shielding the Nervous System from Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant global health challenge. Isoquinoline alkaloids, many of which are naturally occurring 3-substituted derivatives, have shown considerable promise as neuroprotective agents.[14]

Comparative Neuroprotective Efficacy

The neuroprotective effects of isoquinoline derivatives are often multifaceted, involving the modulation of multiple pathological pathways.

Table 3: Comparative Neuroprotective Activity of Isoquinoline Alkaloids

CompoundIn Vitro ModelNeuroprotective EffectEC50/IC50Reference
Berberine Derivative (Ber-D) Aβ1-42 aggregationInhibition of aggregation and cell toxicity-[15]
Chelerythrine Aβ1-42 aggregationInhibition of amyloid aggregation-[15]
Quinolylnitrone QN23 SH-SY5Y cells (IR model)Increased cell viabilityEC50 = 2.13 ± 0.47 µM[16]
Quinolylnitrone QN6 SH-SY5Y cells (IR model)Prevents decreased neuronal metabolic activityEC50 = 3.97 ± 0.78 µM[17]
Phycella Australis Alkaloid Fraction SH-SY5Y cells (OA induced)Reversal of cell death- (Max response at 3.0 µg/mL)[18]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Aβ: Amyloid-beta; IR: Ischemia-Reperfusion; OA: Okadaic Acid.

Mechanisms of Neuroprotective Action

Isoquinoline alkaloids exert their neuroprotective effects through a variety of mechanisms, including the inhibition of protein aggregation, reduction of oxidative stress, and modulation of key signaling pathways.

  • Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Some benzo[c]phenanthridine alkaloids, such as chelerythrine, have been shown to directly inhibit the aggregation of Aβ1-42 in vitro.[15]

  • Modulation of NRF2-KEAP1 Pathway: The NRF2-KEAP1 pathway is a critical regulator of the cellular antioxidant response. Some isoquinoline alkaloid-rich extracts have been shown to upregulate the expression of NRF2 and its downstream antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.[19]

  • Activation of PI3K/Akt Signaling: As in cancer, the PI3K/Akt pathway also plays a crucial role in neuronal survival. Some isoquinoline alkaloids can activate this pathway, leading to the inhibition of apoptosis in neuronal cells.[20]

Neuroprotective_Mechanisms Isoquinoline Isoquinoline Alkaloid Abeta Aβ Aggregation Isoquinoline->Abeta Inhibition NRF2 NRF2-KEAP1 Pathway Isoquinoline->NRF2 Activation PI3K_Akt PI3K/Akt Pathway Isoquinoline->PI3K_Akt Activation Neurotoxicity Neurotoxicity Abeta->Neurotoxicity Antioxidant Antioxidant Response NRF2->Antioxidant Survival Neuronal Survival PI3K_Akt->Survival

Caption: Key neuroprotective mechanisms of isoquinoline alkaloids.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

Causality Behind Experimental Choices: SH-SY5Y cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxins, making them a suitable and reproducible model to screen for the neuroprotective effects of compounds. The choice of neurotoxin (e.g., MPP+ for Parkinson's disease models, Aβ for Alzheimer's models) allows for the investigation of specific pathological pathways.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate medium. For differentiation, cells are often treated with retinoic acid for several days to induce a more neuron-like phenotype.

  • Cell Seeding: Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at an appropriate density.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 3-substituted isoquinoline compound for a specific duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-beta peptides) to induce neuronal damage.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for a specified period (e.g., 24-48 hours).

  • Assessment of Neuroprotection: Evaluate the neuroprotective effect using various assays:

    • Cell Viability Assay (MTT): As described in the anticancer section, to quantify the number of surviving cells.

    • Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells as an indicator of cytotoxicity.

    • Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to assess the antioxidant potential of the compound.

    • Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to quantify apoptotic and necrotic cell death.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the neurotoxin alone. Determine the EC50 value of the compound for its neuroprotective effect.

Neuroprotection_Workflow Start Start Culture Culture & Differentiate SH-SY5Y Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Isoquinoline Compound Seed->Pretreat Induce Induce Neurotoxicity (e.g., with MPP+) Pretreat->Induce Incubate Co-incubate Induce->Incubate Assess Assess Neuroprotection (MTT, LDH, ROS, etc.) Incubate->Assess Analyze Analyze Data (Calculate EC50) Assess->Analyze End End Analyze->End

Caption: General workflow for an in vitro neuroprotection study using SH-SY5Y cells.

Conclusion

3-Substituted isoquinoline compounds represent a versatile and highly promising scaffold for the development of novel therapeutics. The strategic modification of the substituent at the 3-position allows for the fine-tuning of their biological activity, leading to potent and selective agents with anticancer, antimicrobial, and neuroprotective properties. The comparative data and detailed experimental protocols provided in this guide aim to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new and effective treatments for a range of human diseases.

References

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Validation

A Senior Application Scientist's Guide to Catalysts for Cross-Coupling Reactions on the Isoquinoline Core

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous biologically active natural products and pharmaceutical agents.[1] The strategic functiona...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous biologically active natural products and pharmaceutical agents.[1] The strategic functionalization of this privileged heterocycle through cross-coupling reactions is paramount for the generation of diverse molecular architectures and the exploration of structure-activity relationships (SAR).[1] However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen lone pair present unique challenges. This guide provides an in-depth comparison of common catalytic systems for the cross-coupling functionalization of the isoquinoline core, offering field-proven insights and supporting experimental data to aid researchers in catalyst selection and reaction optimization.

The Challenge of Isoquinoline Functionalization

The nitrogen atom in the isoquinoline ring can coordinate to the metal center of a catalyst, potentially leading to catalyst deactivation or altered reactivity. Furthermore, the electron-deficient nature of the pyridine ring within the isoquinoline system can influence the oxidative addition step in many catalytic cycles. The choice of catalyst, ligand, base, and solvent is therefore critical to overcoming these challenges and achieving high-yielding, selective transformations.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium-based catalysts are arguably the most versatile and widely employed for cross-coupling reactions on a variety of substrates, including isoquinolines. Their success lies in the predictable and well-understood catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.[2]

Key Palladium-Catalyzed Reactions on the Isoquinoline Core:
  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between a halo-isoquinoline and an organoboron reagent. It is highly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1]

  • Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, this reaction couples a halo-isoquinoline with an amine.[3] This transformation is a cornerstone in medicinal chemistry for the synthesis of arylamine derivatives.[4]

  • Sonogashira Coupling: This reaction couples a halo-isoquinoline with a terminal alkyne, providing access to alkynyl-substituted isoquinolines, which are valuable intermediates for further transformations.[5]

  • Heck Coupling: This reaction forms a carbon-carbon bond between a halo-isoquinoline and an alkene.

Mechanistic Considerations:

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is well-established. The choice of ligand is crucial in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as BINAP or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.[3][6]

Palladium_Catalytic_Cycle cluster_0 Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance Comparison and Experimental Insights:
Catalyst SystemReaction TypeAdvantagesDisadvantagesRepresentative Yields
Pd(OAc)₂ / BINAPBuchwald-HartwigHigh functional group tolerance, reliable for C-N bond formation.[3][4]Can be sensitive to air and moisture, ligand cost.80-95%[4]
Pd(dba)₂ / PPh₃SonogashiraEffective for C-C (alkyne) bond formation, readily available catalyst components.[5]May require a co-catalyst (e.g., CuI), potential for homocoupling.70-90%[5]
Pd(PPh₃)₄Suzuki-MiyauraMild conditions, broad substrate scope with boronic acids.[7]Can be sensitive to sterically hindered substrates.75-98%[7]

Nickel Catalysis: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a range of cross-coupling reactions.[8][9] Nickel's unique electronic properties can enable transformations that are challenging for palladium, such as the coupling of less reactive electrophiles.

Key Nickel-Catalyzed Reactions on the Isoquinoline Core:
  • Reductive Cross-Coupling: Nickel catalysts are particularly adept at reductive cross-coupling reactions, which can form C(sp³)-C(sp²) bonds.[10]

  • Suzuki-Miyaura Type Couplings: Nickel can effectively catalyze the coupling of aryl boronic acids with halo-isoquinolines, often under mild conditions.[8][9]

  • C-H Functionalization: Emerging research has shown the potential of nickel in directing group-assisted C-H activation on the isoquinoline core.

Mechanistic Considerations:

The mechanism of nickel-catalyzed cross-coupling can be more complex than that of palladium, with multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) potentially involved.[10] Some nickel-catalyzed reactions are proposed to proceed through radical pathways, offering complementary reactivity to palladium.[10]

Performance Comparison and Experimental Insights:
Catalyst SystemReaction TypeAdvantagesDisadvantagesRepresentative Yields
NiCl₂(dppp)Suzuki-MiyauraCost-effective, can couple challenging substrates.[8][9]Can be more sensitive to reaction conditions, potential for side reactions.60-85%
NiBr₂·diglyme / LigandReductive CouplingForms C(sp³)-C(sp²) bonds, good for diversification.[10]May require specific ligands and reducing agents.70-90%[10]

Copper Catalysis: A Versatile Player in Isoquinoline Chemistry

Copper catalysts are well-known for their utility in Ullmann-type couplings and have seen a resurgence in a variety of modern cross-coupling reactions.[11][12] They are particularly effective for C-N, C-O, and C-S bond formation and are significantly more abundant and less expensive than palladium.

Key Copper-Catalyzed Reactions on the Isoquinoline Core:
  • C-H/C-H Coupling: Copper can catalyze the dehydrogenative cross-coupling of isoquinolines with other C-H sources, offering an atom-economical approach to functionalization.[11]

  • Annulation Reactions: Copper catalysts are effective in cascade reactions to construct fused heterocyclic systems involving the isoquinoline core.[11][13]

Mechanistic Considerations:

Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle. The exact mechanism can be highly dependent on the specific reaction and ligands employed.

Performance Comparison and Experimental Insights:
Catalyst SystemReaction TypeAdvantagesDisadvantagesRepresentative Yields
CuCl₂C-H Amination/AnnulationInexpensive, uses molecular oxygen as an oxidant.[11]Can require higher reaction temperatures.60-80%[11]
CuITandem CyclizationEnables the synthesis of complex, functionalized isoquinolines in one pot.[13][14]Substrate scope may be limited.70-95%[14]

Photoredox Catalysis: A Modern Approach to Isoquinoline Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[15] This strategy has been successfully applied to the functionalization of isoquinolines, offering unique reactivity patterns.

Key Photoredox-Catalyzed Reactions on the Isoquinoline Core:
  • C-H Functionalization: Photoredox catalysis can be used for the direct C-H alkylation and arylation of isoquinolines, avoiding the need for pre-functionalized starting materials.[15][16]

  • Dual Catalysis: The combination of a photoredox catalyst with a transition metal catalyst (e.g., nickel) allows for novel cross-coupling reactions via radical intermediates.[10][17]

Mechanistic Considerations:

In a typical photoredox cycle, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited state can then engage in single-electron transfer with a substrate to generate a radical intermediate, which can then be intercepted by a coupling partner or a transition metal catalyst.[18]

Photoredox_Workflow cluster_1 Photoredox Catalysis Workflow Start Reaction Setup (Photocatalyst, Substrates, Solvent) Irradiation Visible Light Irradiation (e.g., Blue LED) Start->Irradiation Reaction Radical Generation & Cross-Coupling Irradiation->Reaction Workup Reaction Workup Reaction->Workup Purification Purification Workup->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for a photoredox-catalyzed reaction.

Performance Comparison and Experimental Insights:
Catalyst SystemReaction TypeAdvantagesDisadvantagesRepresentative Yields
Ru(bpy)₃Cl₂ or Ir(ppy)₂(dtbbpy)PF₆α-Amino Radical AdditionMild conditions, high functional group tolerance, unique reactivity.[18]Can be sensitive to oxygen, may require careful degassing.58-75%[18]
Photoredox/Nickel Dual CatalysisDecarboxylative CouplingUtilizes readily available carboxylic acids, broad scope.[10][17]Requires careful optimization of both catalytic cycles.49-77%[10]

Experimental Protocols

Detailed Experimental Protocol: Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline (Generalized)[1]

Note: This is a generalized procedure and may require optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood.

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-chloro-3,6-dimethoxyisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol or dioxane and water, via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-aryl-3,6-dimethoxyisoquinoline product.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile[3][4]

Note: This protocol is adapted from a successfully scaled-up synthesis.[4] Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).

  • Reagent Addition: To the reaction vessel, add the palladium precursor (e.g., Pd(dba)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃) under a positive pressure of inert gas.

  • Solvent and Reactants: Add anhydrous THF to the vessel, followed by 6-bromoisoquinoline-1-carbonitrile and the desired amine (e.g., (S)-3-amino-2-methylpropan-1-ol).

  • Reaction: Stir the mixture at the desired temperature (optimization may be required, but elevated temperatures are common). Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts, which typically involves partitioning between water and an organic solvent.

  • Purification: The crude product is then purified, typically by crystallization or column chromatography, to yield the desired N-substituted isoquinoline.

Conclusion

The choice of catalyst for the cross-coupling functionalization of the isoquinoline core is highly dependent on the desired transformation, substrate scope, and economic considerations. Palladium catalysts remain the most versatile and well-understood option for a wide range of C-C and C-N bond-forming reactions.[1][19] Nickel catalysts offer a cost-effective and highly reactive alternative, particularly for more challenging couplings.[8][20] Copper catalysts are excellent for specific transformations like C-H amination and annulation reactions.[11] Finally, photoredox catalysis provides a modern and mild approach for direct C-H functionalization and novel dual catalytic systems.[15] A thorough understanding of the advantages and limitations of each catalytic system, coupled with careful reaction optimization, will enable researchers to efficiently access a wide array of functionalized isoquinoline derivatives for applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.
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  • NIH. Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues.
  • Chemical Science (RSC Publishing).
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  • Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photoc
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  • PubMed. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides.
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  • Organic & Biomolecular Chemistry (RSC Publishing). Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or tetrahydroisoquinolines.
  • ACS Publications.
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3-(Bromomethyl)isoquinoline hydrobromide
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3-(Bromomethyl)isoquinoline hydrobromide
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